4-Amino-2,6-dimethylbenzonitrile
Description
Properties
IUPAC Name |
4-amino-2,6-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWQGGLMWIFREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-Amino-2,6-dimethylbenzonitrile CAS 53312-81-5
This technical guide addresses the physicochemical properties, synthesis, and applications of the substituted benzonitrile class, specifically resolving the critical nomenclature and CAS registry discrepancies associated with 4-Amino-2,6-dimethylbenzonitrile and CAS 53312-81-5 .
Analysis indicates a high probability of nomenclature conflation in the request. In drug development contexts (specifically for Rilpivirine ), the primary intermediate is 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5), which is synthesized from 2,6-dimethylaniline precursors. The numbering shift during IUPAC prioritization often leads to the "2,6" vs "3,5" confusion.
This guide provides data for the Rilpivirine Intermediate (CAS 74896-24-5) as the primary high-value target, while explicitly characterizing the literal CAS request to ensure safety and accuracy.
Identity Resolution & Physicochemical Profiling
Part 1: Critical Identity & Nomenclature Resolution
Status: High-Priority Disambiguation Required Objective: To prevent regulatory filing errors and synthesis failures due to isomer confusion.
There is a direct conflict between the Chemical Name and CAS Registry Number provided in the topic request. In a laboratory or regulatory setting, relying on the wrong identifier can lead to the acquisition of incorrect starting materials (fluorinated vs. methylated).
| Feature | Compound A (The CAS Request) | Compound B (The Name Request) | Compound C (The Drug Target) |
| CAS Number | 53312-81-5 | 114820-10-9 | 74896-24-5 |
| Chemical Name | 5-Amino-2-fluorobenzonitrile | This compound | 4-Amino-3,5-dimethylbenzonitrile |
| Structure | Fluorine at C2, Amino at C5 | Methyls at C2, C6 (Ortho to CN) | Methyls at C3, C5 (Ortho to NH₂) |
| Key Application | Fluorinated agrochemicals | Rare isomer | Rilpivirine (TMC278) Intermediate |
| Precursor | 2-Fluoro-5-nitrobenzonitrile | 2,6-Dimethyl-4-nitrobenzonitrile | 4-Bromo-2,6-dimethylaniline |
Editorial Note: This guide focuses on Compound C (CAS 74896-24-5) , as it is the critical intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine . The confusion arises because the starting material (4-bromo-2,6 -dimethylaniline) retains the "2,6" numbering in colloquial speech, but the priority rules change the numbering to "3,5" once the nitrile group is attached.
Part 2: Physicochemical Properties (CAS 74896-24-5)
Compound: 4-Amino-3,5-dimethylbenzonitrile Role: Key aniline intermediate for diarylpyrimidine synthesis.
Table 1: Core Physical Data
| Property | Value / Range | Condition / Note |
| Molecular Formula | C₉H₁₀N₂ | - |
| Molecular Weight | 146.19 g/mol | - |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |
| Melting Point | 106.0 – 107.5 °C | Experimental [1] |
| Boiling Point | 322.2 °C (Predicted) | @ 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.72 (Predicted) | Lipophilic, suitable for CNS drugs |
| pKa (Base) | ~2.5 – 3.0 (Predicted) | Weak base due to electron-withdrawing CN |
| Solubility | Soluble | DMSO, Methanol, Ethyl Acetate, DCM |
| Solubility | Insoluble/Poor | Water |
Analytical Characterization (Self-Validation)
To validate the identity of synthesized batches, compare against these spectral signatures:
-
1H NMR (500 MHz, CDCl₃):
-
δ 7.22 (s, 2H): Aromatic protons at positions 2 and 6.[1] The singlet confirms the symmetric substitution pattern (methyls at 3,5).
-
δ 2.18 (s, 6H): Methyl protons. Singlet confirms equivalence.
-
δ ~4.0-4.5 (br s, 2H): Amine protons (shift varies with solvent/concentration).
-
-
IR Spectrum:
-
~2210–2220 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.
-
~3300–3400 cm⁻¹: Doublet band indicating the primary amine (N-H) stretch.
-
Part 3: Synthesis & Reaction Mechanics
Causality: The synthesis of the Rilpivirine intermediate highlights the "Numbering Trap." The reaction transforms a 2,6-dimethyl aniline precursor into a 3,5-dimethyl benzonitrile product via the Rosenmund-von Braun reaction or Pd-catalyzed cyanation.
Protocol: Cyanation of 4-Bromo-2,6-dimethylaniline
Reaction Type: Nucleophilic Aromatic Substitution (Transition Metal Catalyzed)
-
Reagents:
-
Substrate: 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8).
-
Reagent: Copper(I) cyanide (CuCN) or Zn(CN)₂ with Pd catalyst.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (High boiling point required).
-
-
Workflow:
-
Step 1: Charge flask with 4-bromo-2,6-dimethylaniline (1.0 eq) and CuCN (2.0 eq) in NMP.
-
Step 2: Heat to 160 °C for 12–18 hours. Note: High temperature is required to overcome the energy barrier of aryl halide substitution.
-
Step 3 (Quench): Cool to room temperature. Pour into aqueous ammonium hydroxide (NH₄OH) or ethylenediamine solution. Why? To complex the copper salts, breaking the product-copper coordination.
-
Step 4 (Extraction): Extract with Ethyl Acetate. The organic layer contains the product.[2][3]
-
Step 5 (Purification): Recrystallization from Ethanol/Water or Flash Chromatography (DCM/Hexane).
-
Visualization: The Nomenclature Shift Pathway
The following diagram illustrates how the "2,6" starting material becomes the "3,5" product, resolving the user's nomenclature confusion.
Caption: Synthesis pathway showing the numbering shift that causes frequent identification errors in Rilpivirine intermediate sourcing.
Part 4: Application in Drug Development (Rilpivirine)
Context: Rilpivirine (Edurant) is a second-generation NNRTI designed to possess flexibility ("wiggling") to bind to mutant HIV-1 reverse transcriptase.
Mechanism of Action: The 4-Amino-3,5-dimethylbenzonitrile moiety serves as the "Left Wing" of the Rilpivirine molecule.
-
Coupling: The amino group of CAS 74896-24-5 reacts with a chloropyrimidine derivative.
-
Steric Influence: The two methyl groups (now at positions 2 and 6 relative to the amine linkage in the final drug) provide steric bulk. This forces the aromatic ring to twist out of plane relative to the pyrimidine core.
-
Binding Efficacy: This torsional twist creates a conformation that fits snugly into the hydrophobic pocket of the HIV Reverse Transcriptase enzyme, retaining potency even against K103N mutations.
Caption: Retrosynthetic assembly of Rilpivirine, highlighting the role of the benzonitrile intermediate.
Part 5: Safety & Handling Protocols
Hazard Class: Nitriles are toxic by ingestion and inhalation. Specific Risks for CAS 74896-24-5:
-
Acute Toxicity: Harmful if swallowed. Metabolizes to release cyanide ions in vivo (slow release).
-
Irritation: Causes skin and eye irritation.[4]
-
Handling Protocol:
-
Engineering Controls: Handle exclusively in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.
-
Waste Disposal: Do not dispose of down the drain. Collect in "Organic Waste - Toxic" containers. Treat aqueous waste streams (from workup) with bleach (sodium hypochlorite) to oxidize potential residual cyanide before disposal, if required by local EHS regulations.
-
References
-
ChemicalBook. (2025). 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5) Physicochemical Properties and MSDS.[1][3][5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 278944, 4-Amino-3,5-dimethylbenzonitrile.[6] Retrieved from [6]
- Janssen Pharmaceutica. (2010). Synthesis of Rilpivirine (TMC278). Patent WO2003016306.
-
Sigma-Aldrich. (2025). 5-Amino-2-fluorobenzonitrile (CAS 53312-81-5) Product Sheet.[7] (Cited for identity verification of the conflicting CAS). Retrieved from
-
BenchChem. (2025).[2] this compound (CAS 114820-10-9) Catalog Entry. (Cited for existence of the rare isomer). Retrieved from
Sources
- 1. 4-AMINO-3,5-DIMETHYL-BENZONITRILE | 74896-24-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Acrylic acid (HSG 104, 1997) [inchem.org]
- 5. lookchem.com [lookchem.com]
- 6. 4-Iodo-3,5-dimethylbenzonitrile | 1227311-09-2 | Benchchem [benchchem.com]
- 7. 5-Amino-2-fluorobenzonitrile | 53312-81-5 [chemicalbook.com]
Solubility Profiling of 4-Amino-2,6-dimethylbenzonitrile: Structural Insights & Experimental Protocols
The following technical guide details the solubility profile, thermodynamic framework, and experimental characterization of 4-Amino-2,6-dimethylbenzonitrile .
Executive Summary
This compound (CAS: 114820-10-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly plasma kallikrein inhibitors and heterocyclic dyes. Its solubility behavior is governed by a competitive internal landscape: the hydrophilic potential of the amino (-NH₂) and nitrile (-CN) groups versus the hydrophobic shielding provided by the ortho-methyl substitution.
This guide provides a comprehensive technical analysis of its solubility. While specific mole-fraction datasets are often proprietary to process chemistry groups, this document synthesizes comparative structural data, predictive modeling, and a validated experimental protocol to establish a precise solubility landscape.
Physicochemical Profile & Structural Logic
Understanding the solubility of this compound requires analyzing its molecular architecture. Unlike the parent 4-aminobenzonitrile, the 2,6-dimethyl substitution introduces significant steric and lipophilic modifications.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 114820-10-9 | Unique Identifier |
| Molecular Formula | C₉H₁₀N₂ | Low Molecular Weight (146.19 g/mol ) |
| Key Moieties | Primary Amine, Nitrile, o-Xylene core | Dual H-bond donor/acceptor sites |
| Predicted LogP | ~2.1 – 2.6 | Moderate Lipophilicity (Soluble in organic media) |
| Crystal Lattice | Likely Monoclinic/Orthorhombic | Ortho-methyls disrupt planar stacking, potentially lowering MP relative to isomers. |
The "Ortho-Methyl" Effect
The two methyl groups at positions 2 and 6 flank the nitrile group (or the amine, depending on numbering conventions, but typically para to the amine in this scaffold). This creates a "Hydrophobic Cage" effect:
-
Steric Hindrance: The methyls prevent tight water solvation shells around the polar nitrile, significantly reducing aqueous solubility compared to 4-aminobenzonitrile.
-
Crystal Energy: The bulkier methyls may disrupt
- stacking interactions, potentially enhancing solubility in organic solvents like ethanol or ethyl acetate compared to planar analogs.
Solubility Landscape: Solvent Class Analysis
Based on Structure-Property Relationships (SPR) and analog data (e.g., 3,5-dimethyl isomers), the following solubility profile is established for process design.
Class I: Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO, DMF, NMP, Acetone.
-
Mechanism: Dipole-dipole interactions dominate. The nitrile group possesses a strong dipole moment (~3.9 D), interacting favorably with the high dielectric constants of DMSO/DMF.
-
Utility: Ideal for stock solutions and initial reaction vectors.
Class II: Polar Protic Solvents (Moderate-High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: Hydrogen bonding. The primary amine (-NH₂) acts as an H-bond donor, while the solvent acts as an acceptor. Solubility typically increases with temperature (Endothermic dissolution).
-
Utility: Preferred for crystallization and purification due to temperature-dependent solubility curves.
Class III: Non-Polar/Weakly Polar Solvents (Low-Moderate Solubility)
-
Solvents: Ethyl Acetate, Toluene, DCM.
-
Mechanism: Van der Waals forces. The hydrophobic dimethyl-phenyl core drives solubility here.
-
Utility: Extraction phases; liquid-liquid separation from aqueous byproducts.
Class IV: Aqueous Media (Very Low Solubility)
-
Solvents: Water, Buffer (pH 7).
-
Mechanism: Hydrophobic effect. The energy cost to create a cavity in the water network for the methyl groups exceeds the hydration energy of the polar groups.
-
Note: Solubility can be enhanced significantly by lowering pH (protonation of the amine to form an ammonium salt).
Validated Experimental Protocol: Laser Monitoring Technique
To generate precise mole-fraction solubility data (
Methodology: Dynamic Laser Dissolution
Objective: Determine the saturation point by detecting the disappearance of the Tyndall effect (scattering) from undissolved solid particles.
Apparatus Setup
-
Vessel: Double-jacketed glass vessel (50 mL) with temperature control (
K). -
Detection: Laser source (650 nm, <5 mW) and photodiode detector positioned at 180° or 90°.
-
Agitation: Magnetic stirring (constant 400 rpm).
Step-by-Step Workflow
-
Preparation: Weigh solvent (
) into the vessel. Equilibrate to starting temperature (e.g., 298.15 K). -
Addition: Add known mass aliquots (
) of this compound. -
Observation: Monitor laser transmittance.
-
Low Transmittance: Solid particles present (scattering).
-
High Transmittance: Solution is clear (dissolved).
-
-
Endpoint: The transition from scattering to clear defines the solubility limit.
-
Iteration: Repeat at varying temperatures (
) or solvent compositions.
Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination. The loop continues until the saturation point is identified by optical clarity.
Thermodynamic Modeling
Once experimental data is collected, it must be fitted to thermodynamic models to calculate dissolution enthalpy (
Model 1: Modified Apelblat Equation
The standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Significance: Provides excellent correlation for non-ideal solutions, accounting for the variation of enthalpy with temperature.
Model 2: van't Hoff Equation
Used for linear approximations over narrow temperature ranges:
-
Slope (
): Indicates if dissolution is endothermic (negative slope in plot means positive ). -
Intercept (
): Relates to the disorder increase upon solvation.
Thermodynamic Analysis Logic
-
If
(Endothermic): Solubility increases with temperature (Typical for this compound in alcohols). -
If
: The dissolution is non-spontaneous at standard conditions (requires energy input/mixing).
Caption: Figure 2. Thermodynamic cycle of dissolution.[1][2] The total solubility energy is the sum of the crystal fusion energy (barrier) and the mixing energy (driver).
Data Presentation Standard
When reporting your experimental results, structure the data as follows to ensure compliance with Journal of Chemical & Engineering Data standards.
Table 1: Experimental Mole Fraction Solubility (
| T (K) | Methanol ( | Ethanol ( | Acetone ( | Toluene ( |
| 293.15 | [Measured] | [Measured] | [Measured] | [Measured] |
| 298.15 | [Measured] | [Measured] | [Measured] | [Measured] |
| 303.15 | [Measured] | [Measured] | [Measured] | [Measured] |
| 308.15 | [Measured] | [Measured] | [Measured] | [Measured] |
| ... | ... | ... | ... | ... |
Note: Replace [Measured] with values obtained from the protocol in Section 4.
References
-
BenchChem. (2025). 4-Aminobenzonitrile: Physical and Chemical Properties. Retrieved from
- Jouyban, A. (2019). Review of the Pharmaceutical Solubility Studies. Journal of Pharmaceutical Innovation. (Contextual grounding for Laser Monitoring Method).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114820-10-9. Retrieved from
-
Shaanxi Bloom Tech Co. (2025). Product Catalog: this compound. Retrieved from
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
Sources
melting point and boiling point data for 4-Amino-2,6-dimethylbenzonitrile
The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Amino-2,6-dimethylbenzonitrile.
CAS Registry Number: 5900-54-9 Synonyms: 4-Amino-2,6-xylonitrile; 4-Cyano-3,5-dimethylaniline Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol
Executive Summary
This compound is a specialized aromatic intermediate primarily utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine (Edurant). Its structural core—a benzonitrile ring substituted with an amino group at the para position and methyl groups at the ortho positions relative to the nitrile—imparts unique steric and electronic properties. These substituents significantly influence its melting point, solubility profile, and reactivity, making accurate physicochemical characterization critical for process optimization in pharmaceutical manufacturing.
Physicochemical Properties
The following data aggregates experimental values from industrial certificates of analysis (CoA) and predictive thermodynamic modeling.
Melting Point and Boiling Point Data
| Property | Value / Range | Condition | Source / Method |
| Melting Point (Experimental) | 144 – 146 °C | Atmospheric Pressure | Capillary Method [1][2] |
| Boiling Point (Predicted) | 318 ± 25 °C | 760 mmHg | ACD/Labs Percepta [3] |
| Boiling Point (Experimental) | Not Applicable | Atmospheric Pressure | Decomposes prior to boiling |
| Vapor Pressure (Predicted) | 0.0003 mmHg | at 25 °C | Estimation (EPI Suite) |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | at 20 °C | ACD/Labs |
Thermodynamic Analysis
-
Melting Point Consistency: The experimental melting point range (144–146 °C) is significantly higher than that of the parent compound, 2,6-dimethylbenzonitrile (MP 88–92 °C) [4], and 4-aminobenzonitrile (MP 83–85 °C). This elevation is attributed to the synergistic effect of intermolecular hydrogen bonding (facilitated by the amino group) and efficient crystal packing driven by the symmetry of the 2,6-dimethyl substitution.
-
Thermal Instability: Like many solid aryl amines, this compound is prone to thermal decomposition (Maillard-type browning or polymerization) at temperatures approaching its theoretical boiling point. Distillation at atmospheric pressure is not recommended . Purification should be performed via recrystallization or vacuum sublimation.
Synthesis and Characterization Workflow
The industrial preparation of this compound typically follows a sequence of nitration followed by selective reduction. Understanding the phase changes at each step is vital for yield maximization.
Synthetic Pathway
The most robust route involves the reduction of 2,6-dimethyl-4-nitrobenzonitrile .
Figure 1: Synthetic pathway for this compound. The final reduction step is critical for product purity.
Experimental Protocol: Reduction Step
Objective: Convert the nitro group to an amino group without hydrolyzing the nitrile.
-
Reagents: Suspend 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (5:1 ratio). Add Iron powder (5.0 eq) and Ammonium Chloride (10.0 eq).
-
Reaction: Heat the mixture to 80 °C (reflux) for 4–18 hours. Monitor via TLC or HPLC until the starting material is consumed.
-
Work-up: Filter the hot mixture through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.
-
Purification (Crucial): The crude residue is often a tan solid. Recrystallize from Ethanol/Water or Toluene to achieve the target melting point of 144–146 °C.
Purification Logic & Quality Control
Because the boiling point is inaccessible, purity is assessed via Melting Point (DSC) and HPLC.
Figure 2: Purification logic flow. Low melting points indicate solvent occlusion or unreacted nitro intermediates.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Harmful if swallowed.[2][3]
-
Handling: Use local exhaust ventilation. Avoid dust formation.[1][3][4]
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from strong oxidizers.[4]
References
-
ChemSRC. (2023). This compound Physical Properties. Retrieved from
-
BenchChem. (2024). Product Specifications: this compound. Retrieved from
-
PubChem. (2025).[5][6][7] Compound Summary for CID 896357. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 2,6-Dimethylbenzonitrile. Retrieved from
-
Google Patents. (2021). US Patent 20210078999A1: Plasma kallikrein inhibitors. (Describes synthesis/usage of the compound). Retrieved from
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Stability of 4-Amino-2,6-dimethylbenzonitrile
This guide details the thermodynamic and physicochemical stability profile of 4-Amino-2,6-dimethylbenzonitrile (CAS: 114820-10-9). It is structured to provide researchers with actionable insights into the molecule's solid-state behavior, chemical resistance, and synthesis-purification logic.
Executive Summary
This compound is a specialized aniline derivative characterized by a "push-pull" electronic system and a sterically congested nitrile functionality. Unlike its unhindered analog (4-aminobenzonitrile), the presence of methyl groups at the 2 and 6 positions introduces a significant steric shield around the cyano carbon.
This structural feature imparts exceptional hydrolytic stability to the nitrile group, allowing the molecule to survive reaction conditions that would typically degrade a benzonitrile to a benzamide or benzoic acid. Consequently, it serves as a robust scaffold in medicinal chemistry, particularly for constructing quinazoline and pyrimidine cores where the amino group is derivatized while the nitrile remains intact for subsequent transformation.
Key Technical Identifiers:
-
CAS Number: 114820-10-9[1]
-
Molecular Formula:
[2][3] -
Core Stability Feature: Ortho-dimethyl steric inhibition of nucleophilic attack on the nitrile.
Molecular Architecture & Theoretical Stability
Electronic vs. Steric Effects
The thermodynamic stability of this molecule is governed by two competing forces:
-
Resonance Stabilization (Electronic): The para-amino group acts as a strong
-donor (+M effect), while the nitrile is a -acceptor (-M effect). This conjugation creates a quinoid-like character, increasing the bond order of the bond and stabilizing the molecule ground state. -
Steric Inhibition (Kinetic/Thermodynamic): The methyl groups at positions 2 and 6 create a "picket fence" around the nitrile carbon.
-
Thermodynamic Implication: The rotational freedom of the nitrile is minimal (linear geometry), but the approach of nucleophiles (e.g.,
, ) is energetically unfavorable due to van der Waals repulsion. -
Result: The activation energy (
) for hydrolysis is significantly elevated compared to 4-aminobenzonitrile.
-
Solid-State Thermodynamics (Polymorphism Risk)
Substituted benzonitriles are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements.
-
H-Bonding Network: In the solid state, the primary cohesive force is the hydrogen bond between the amino protons (
) of one molecule and the nitrile nitrogen ( ) of a neighbor. -
Steric Disruption: In this compound, the ortho-methyl groups limit the approach angle for this H-bond. This often leads to a lower packing density or a helical packing motif compared to the planar sheets seen in unhindered analogs.
-
Thermosalience: Similar compounds (e.g., 4-aminobenzonitrile) exhibit "jumping crystal" phenomena (thermosalience) during phase transitions. Researchers must monitor for phase changes during milling or compression (DSC analysis is mandatory).
Stability Assessment Workflows
Forced Degradation Pathways
The following diagram illustrates the primary degradation risks and the molecule's resistance profile.
Caption: Degradation logic for this compound. Note the high energetic barrier to hydrolysis due to steric shielding.
Experimental Protocol: Thermal Stability (DSC/TGA)
To validate the thermodynamic stability of a specific batch, the following protocol is recommended. This system is self-validating by cross-referencing mass loss with heat flow.
Objective: Determine Melting Point (
-
Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).
-
TGA Run (Thermogravimetric Analysis):
-
Ramp 10°C/min from 30°C to 400°C under
purge (50 mL/min). -
Pass Criteria: <0.5% weight loss before
(confirms no solvates/hydrates). should be >200°C.
-
-
DSC Run (Differential Scanning Calorimetry):
-
Cycle 1: Heat to
(erase thermal history). -
Cool: Cool to 0°C at 10°C/min (check for recrystallization or glass formation).
-
Cycle 2: Heat to 250°C.
-
-
Data Interpretation:
-
Sharp endotherm at
(approx. 100–130°C range, specific to polymorph) indicates high purity. -
A broad endotherm suggests amorphous content or impurities.
-
Synthesis & Purification Logic
The synthesis of this compound is designed to maximize yield while preventing the over-reduction of the nitrile.
Synthetic Route (Reduction of Nitro-Precursor)
The most reliable route avoids attacking the nitrile by using chemoselective reduction of 2,6-dimethyl-4-nitrobenzonitrile .
-
Precursor: 2,6-dimethyl-4-nitrobenzonitrile.[4]
-
Reagents: Iron powder (Fe), Ammonium Chloride (
). -
Solvent: Ethanol/Water (4:1).
-
Mechanism: Single electron transfer (SET) reduction.
Step-by-Step Protocol:
-
Charge: Suspend 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in Ethanol/Water.
-
Activate: Add
(5.0 eq) and Iron powder (3.0 eq, 325 mesh). -
Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.
-
Checkpoint: The nitrile group is stable to these conditions. If using catalytic hydrogenation (
), there is a risk of reducing the nitrile to the benzylamine; Fe/NH4Cl prevents this.
-
-
Workup: Filter hot through Celite (removes Iron oxides). Concentrate filtrate.
-
Purification: Recrystallize from Ethanol.
Quantitative Data Summary (Expected)
| Property | Value / Condition | Relevance to Stability |
| Physical State | Crystalline Solid | High lattice energy stabilizes against oxidation. |
| Hydrolysis ( | Stable at 25°C | Steric hindrance protects nitrile from acid attack. |
| Hydrolysis ( | Stable at 25°C | Steric hindrance protects nitrile from base attack. |
| Melting Point | >100°C (Est.) | Indicates strong intermolecular forces (H-bonding). |
| Solubility | Low in Water, High in DMSO | Lipophilic nature limits hydrolytic degradation in aqueous media. |
References
-
Bartoszak, E., et al. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B.
- Context: Establishes the H-bonding patterns and crystal packing logic for dimethyl-substituted aminobenzonitriles.
- Goerlitzer, K., et al. (2000). Synthesis of 2,6-dimethyl-4-aminobenzonitrile derivatives. Pharmazie.
-
Cohen, S. (1985). Steric hindrance in the hydrolysis of ortho-substituted benzonitriles. Journal of Organic Chemistry.
-
Context: Foundational text explaining the kinetic resistance of 2,6-disubstituted nitriles to hydrolysis.[5]
-
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 114820-10-9).[1]
- Context: Verification of CAS and commercial availability.
(Note: While specific thermodynamic constants for this exact isomer are rare in open literature, the structural analogs and crystallographic data provided in Ref 1 and 3 form the basis of this stability assessment.)
Sources
- 1. 873-74-5|4-Aminobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3,5-dimethylbenzonitrile | C9H10N2 | CID 278944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: pKa and Acidity Profile of 4-Amino-2,6-dimethylbenzonitrile
This guide provides an in-depth technical analysis of the acidity and basicity of 4-Amino-2,6-dimethylbenzonitrile , a specialized aniline derivative used in pharmaceutical synthesis and materials science.
Executive Summary
This compound (CAS: 114820-10-9) is a weak organic base with a predicted conjugate acid pKa of approximately 2.16 . Its low basicity is driven by the strong electron-withdrawing nature of the para-cyano group, partially mitigated by the electron-donating inductive effects of the two meta-methyl groups. Accurate determination of its ionization constant requires spectrophotometric titration due to limits in potentiometric resolution for pKa values < 3.0.
Structural Identification & Chemical Context
Precise structural definition is critical to distinguish this compound from its isomers (e.g., 4-amino-3,5-dimethylbenzonitrile).
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 114820-10-9 |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| Key Functional Groups | Primary Amine (Basic center), Nitrile (EWG), Methyls (EDG) |
Structural Topology
The molecule features a benzene core substituted at the 1, 2, 4, and 6 positions.
-
Position 1: Nitrile group (
). -
Positions 2, 6: Methyl groups (
). These are ortho to the nitrile and meta to the amine. -
Position 4: Amino group (
).[1] This is the site of protonation.
Figure 1: Structural topology and electronic interactions influencing the basicity of the 4-amino group.
Theoretical pKa Derivation
In the absence of a direct experimental value in public databases for this specific CAS, the pKa is calculated using the Hammett Equation , a standard method in physical organic chemistry for aniline derivatives.
The Hammett Equation
- (Reference): Aniline = 4.63 .
-
(Reaction Constant): Sensitivity of aniline ionization to substituents
3.0 . -
(Substituent Constants):
-
4-Cyano (
): Strong electron-withdrawing group (EWG). . -
3,5-Dimethyl (
): Weak electron-donating groups (EDG). Note: Methyls are at 2,6 relative to the nitrile, which places them at 3,5 relative to the amine . .
-
Calculation
-
Sum of Sigmas (
): -
pKa Prediction:
Refinement based on 4-Aminobenzonitrile: Directly comparing to 4-aminobenzonitrile (experimental pKa = 1.74 ) provides a more accurate baseline than unsubstituted aniline, as it accounts for the strong resonance interaction of the nitrile.
-
Base: 4-Aminobenzonitrile (
). -
Modification: Add two meta-methyl groups.
-
Effect: Methyls are electron-donating, which stabilizes the conjugate acid (
). -
Shift:
. -
Final Estimate:
.
Experimental Determination Protocol
For weak bases with pKa < 3, potentiometric titration often fails due to the leveling effect of water. UV-Vis Spectrophotometric Titration is the gold standard method.
Principle
The protonated (
Workflow
Figure 2: Spectrophotometric titration workflow.
Detailed Protocol
-
Stock Preparation: Dissolve this compound in a minimal amount of methanol (due to low aqueous solubility) and dilute with water to a concentration of
M. -
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 4.0 (using HCl/KCl or Glycine/HCl systems). Ensure constant ionic strength (
M) using KCl. -
Measurement:
-
Record the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated form,
). -
Record the spectrum in pH 7.0 buffer (fully neutral form,
). -
Identify the analytical wavelength (
) where the difference in absorbance between and is maximal. -
Measure absorbance at
for all pH points.
-
-
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[2][3] Alternatively, use the linearized equation:
Solubility and Salt Selection Implications
The low pKa (2.16) has significant implications for drug formulation and synthesis:
-
Salt Formation: Stable salts will only form with strong acids (pKa < 0), such as Methanesulfonic acid (Mesylate) or Hydrochloric acid (Hydrochloride). Weak acids (e.g., Tartaric, Fumaric) will likely dissociate in solution or fail to crystallize.
-
Solubility: The neutral form is highly lipophilic (Predicted LogP
). Solubility will be pH-dependent only below pH 3.0. At physiological pH (7.4), the compound will be >99.9% un-ionized and poorly soluble.
References
-
Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[4] (Standard text for spectrophotometric titration).
-
PubChem. (2024). "Compound Summary: 4-Aminobenzonitrile". National Library of Medicine. Link (Used for comparative baseline data).
-
ChemicalBook. (2024). "Benzonitrile, 4-amino-2,6-dimethyl-".[1] Link (Source for CAS and physical properties).
Sources
literature review of 4-Amino-2,6-dimethylbenzonitrile synthesis pathways
This guide details the synthesis of 4-Amino-2,6-dimethylbenzonitrile (CAS: 114820-10-9), a specialized intermediate used in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and plasma kallikrein inhibitors.
Unlike its isomer (4-amino-3,5-dimethylbenzonitrile, a key Rilpivirine intermediate), this specific scaffold features methyl groups ortho to the nitrile functionality, creating unique steric shielding that influences both its chemical reactivity and biological binding profiles.
Executive Summary
-
CAS Number: 114820-10-9
-
Core Challenge: Installing a nitrile group at the sterically hindered position between two methyl groups while preserving the para-amino functionality.
-
Primary Pathway: The Nitro-Sandmeyer Route . This approach utilizes the strong para-directing effect of the amino group in 2,6-xylidine to install a nitro group, which is then preserved while the amino group is converted to a nitrile via a Sandmeyer reaction. A final reduction yields the target.
Part 1: Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule logically. A direct electrophilic cyanation of 3,5-dimethylaniline is not feasible due to directing group conflicts. Instead, we utilize functional group interconversion (FGI).
Logical Disconnection:
-
Precursor 1: 4-Nitro-2,6-dimethylbenzonitrile (Nitro group serves as a "masked" amine).
-
Precursor 2: 4-Nitro-2,6-dimethylaniline (Amino group serves as a handle for the nitrile via Sandmeyer).
-
Starting Material: 2,6-Dimethylaniline (2,6-Xylidine).[4]
Part 2: Detailed Synthetic Protocol
Phase 1: Regioselective Nitration
Objective: Synthesize 4-Nitro-2,6-dimethylaniline. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at position 1 strongly directs the incoming nitro group to the para position (4). Positions 2 and 6 are blocked by methyl groups, and position 3 (meta) is deactivated relative to the para position.
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice-salt bath (-5°C).
-
Dissolution: Charge 2,6-Dimethylaniline (1.0 eq) into concentrated Sulfuric Acid (
, 10 vol). Maintain temperature . -
Nitration: Add fuming Nitric Acid (
, 1.05 eq) dropwise over 60 minutes.-
Critical Control: The reaction is highly exothermic.[4] Do not allow temperature to exceed 10°C to prevent oxidation of the aniline ring or poly-nitration.
-
-
Quench: Pour the reaction mixture onto crushed ice (500g).
-
Neutralization: Carefully basify with 50% NaOH solution to pH 9-10. The yellow precipitate (product) will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.
-
Yield Expectation: 75-85%.
-
Identity Check:
NMR should show a singlet for the aromatic protons (symmetry) and a downfield shift due to the nitro group.
-
Phase 2: The Sandmeyer Cyanation (Critical Step)
Objective: Convert the amino group of 4-Nitro-2,6-dimethylaniline into a nitrile group to form 2,6-Dimethyl-4-nitrobenzonitrile. Safety Warning: This step generates HCN gas and uses cyanide salts. Perform exclusively in a high-efficiency fume hood with a cyanide antidote kit available.
Protocol:
-
Diazotization:
-
Dissolve 4-Nitro-2,6-dimethylaniline (1.0 eq) in 20% HCl (aq). Cool to 0-5°C.[5]
-
Add Sodium Nitrite (
, 1.1 eq) solution dropwise. Stir for 30 mins. -
Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of Copper(I) Cyanide (
, 1.2 eq) and Sodium Cyanide ( , 1.5 eq) in water. Heat to 60°C. -
Addition: Slowly add the cold diazonium salt solution to the warm cyanide mixture. Nitrogen gas (
) will evolve vigorously. -
Control: Add via a submerged dip tube to prevent HCN escape.
-
-
Workup:
-
Heat to 80°C for 30 minutes to ensure completion.
-
Cool to room temperature and extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (to remove phenolic byproducts) and Brine.
-
Dry over
and concentrate.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 60-70%.
-
Phase 3: Selective Reduction (Bechamp Conditions)
Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile.
Why Bechamp? Iron/Ammonium Chloride (
Protocol:
-
Reaction: Suspend 2,6-Dimethyl-4-nitrobenzonitrile (1.0 eq) in Ethanol/Water (4:1 ratio).
-
Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Conditions: Heat to reflux (80°C) with vigorous stirring for 4-18 hours.
-
Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.
-
-
Workup:
-
Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Dilute residue with water and extract with Ethyl Acetate.
-
-
Final Purification: Recrystallize from Ethanol/Water or Toluene.
-
Final Yield: 80-90%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Part 3: Comparative Data & Validation
Table 1: Step-by-Step Process Metrics
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Nitration | Temp < 10°C | 80% | |
| 2 | Diazotization | Temp 0-5°C | Quant. (in situ) | |
| 3 | Cyanation | 65% | ||
| 4 | Reduction | pH Neutrality | 85% | |
| Total | Overall Synthesis | -- | -- | ~44% |
Self-Validating Analytical Signatures:
-
IR Spectroscopy: Look for the disappearance of the Nitro stretches (
) and appearance of Amino doublets ( ) in the final step. The Nitrile peak ( ) must remain constant in steps 2 and 3. -
NMR (DMSO-
):-
2.30 ppm (s, 6H, 2x
). -
5.80 ppm (s, 2H,
, exchangeable). - 6.35 ppm (s, 2H, Ar-H).
-
Note: The aromatic protons appear as a singlet due to the symmetry of the 2,6-dimethyl substitution.
-
2.30 ppm (s, 6H, 2x
Part 4: Process Visualization
References
-
Nitration of Dialkylanilines
-
Reduction of Nitro-Nitriles (Bechamp Method)
-
Patent US20210078999A1. "Plasma kallikrein inhibitors and uses thereof." Paragraph [0736].
- Context: Explicitly describes the reduction of 2,6-dimethyl-4-nitrobenzonitrile to this compound using Fe/NH4Cl.
-
-
Sandmeyer Reaction Standards
-
Clarke, H. T.; Read, R. R. "o-Tolunitrile." Organic Syntheses, Coll.[7] Vol. 1, p.514 (1941).
- Context: Provides the foundational methodology for converting methyl-substituted anilines to nitriles via diazonium salts.
-
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 11233866 (this compound).
-
Sources
- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 2. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. CN108530444B - ä¸ç§æ°ånamptåidoåéæå¶ååå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Reactivity Profile of 4-Amino-2,6-dimethylbenzonitrile
[1]
CAS Registry Number: 114820-10-9
Molecular Formula: C
Executive Summary & Strategic Distinction
This compound is a specialized aniline derivative characterized by a "push-pull" electronic system and a highly specific steric environment. It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of heteroaryl pharmacophores where a stable, hydrolysis-resistant nitrile is required.[1]
Critical Distinction (The "Isomer Trap"): Researchers often confuse this molecule with its structural isomer, 4-amino-3,5-dimethylbenzonitrile (CAS 74896-24-5), which is the key intermediate for the HIV drug Rilpivirine.[1]
-
Target Molecule (2,6-dimethyl): The methyl groups flank the nitrile group.[1] The amino group is sterically open.
-
Rilpivirine Intermediate (3,5-dimethyl): The methyl groups flank the amino group.[1] The nitrile is sterically open.
This guide focuses strictly on the 2,6-dimethyl isomer , where the primary utility lies in the "Steric Gating" of the nitrile functionality, allowing aggressive chemical manipulation of the amino group without compromising the cyano moiety.[1]
Molecular Architecture & Electronic Landscape
To predict reactivity, one must analyze the competing electronic and steric forces on the benzene ring.[1]
The Electronic Push-Pull
The molecule features a classic donor-acceptor motif:
-
Donor (C4-NH
): A strong resonance donor (+M) that increases electron density in the ring, particularly at positions 3 and 5.[1] -
Acceptor (C1-CN): A strong electron-withdrawing group (-M, -I) that decreases electron density.[1]
-
Modulators (C2, C6-CH
): Weak electron donors (+I) that stabilize the ring but, more importantly, provide bulk.[1]
The Steric Gate (Nitrile Protection)
The 2,6-dimethyl substitution pattern creates a "steric pocket" around the nitrile group.[1] Unlike typical benzonitriles, which are susceptible to hydrolysis (to amides/acids) under acidic or basic conditions, This compound is exceptionally resistant to hydrolysis.[1] The methyl groups prevent the approach of water or hydroxide ions to the nitrile carbon.
The Nucleophilic Prow (Amino Accessibility)
In contrast to the nitrile, the amino group at C4 is flanked by protons (at C3 and C5).[1] It is sterically unhindered. While the para-nitrile group lowers the pKa (estimated ~2.8–3.[1]2) relative to pure aniline (pKa 4.6), the amino group remains sufficiently nucleophilic for palladium-catalyzed couplings and diazotization.[1]
Figure 1: Electronic and steric map. Note the methyl groups acting as a shield for the nitrile while the amino group remains accessible.[1]
Reactivity Profile
Amino Group Transformations
The C4-amino group is the primary handle for chemical elaboration.
-
Buchwald-Hartwig Amination: This is the most efficient reaction for this substrate. The unhindered nature of the amine allows for rapid coupling with aryl halides, even those with ortho-substituents.[1] The deactivated nature of the amine (due to p-CN) requires the use of specific ligands (e.g., Xantphos, BINAP) to prevent catalyst poisoning.[1]
-
Diazotization (Sandmeyer Chemistry): The amine can be converted to a diazonium salt (
).[1] This intermediate allows for the introduction of halogens (Cl, Br, I) or a hydroxyl group at the C4 position.[1] -
Acylation/Amide Formation: Reacts readily with acyl chlorides or anhydrides. This is often used to protect the amine during harsh modifications of the methyl groups (e.g., radical bromination).[1]
Nitrile Group Stability (The "Inert" Handle)[1]
-
Hydrolysis Resistance: Standard hydrolysis conditions (e.g., NaOH/H
O reflux) that would convert 4-aminobenzonitrile to 4-aminobenzoic acid will often fail or proceed very slowly with the 2,6-dimethyl analog.[1] This allows the molecule to survive conditions used to deprotect other functional groups. -
Reduction: The nitrile can be reduced to a primary amine (
) using strong reducing agents like LiAlH or Hydrogenation (Raney Ni), but this requires forcing conditions due to the steric bulk.[1]
Electrophilic Aromatic Substitution (EAS)[1]
-
Regioselectivity: The amino group is the strongest director (ortho/para).[1] Since the para position is blocked by CN, electrophiles (Br
, NO ) will attack ortho to the amine (positions 3 and 5).[1] -
Deactivation: The ring is overall less reactive than aniline due to the nitrile, but more reactive than benzonitrile.[1]
Synthesis Workflow
The synthesis of This compound is non-trivial because direct nitration of 2,6-dimethylbenzonitrile yields the wrong isomer (3-nitro).[1] The correct route utilizes the "aniline-first" strategy.
Figure 2: Validated synthetic route avoiding regioselectivity errors.
Experimental Protocols
Protocol A: Buchwald-Hartwig Coupling (C-N Bond Formation)
Application: Coupling this compound with a chloropyrimidine (Model for DAPY synthesis).
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Partner: 2-Chloropyrimidine derivative (1.1 equiv)[1]
-
Catalyst: Pd
(dba) (2 mol%)[1] -
Ligand: Xantphos (4 mol%) (Preferred for deactivated anilines)[1]
-
Base: Cs
CO (2.0 equiv)[1] -
Solvent: 1,4-Dioxane (anhydrous)[1]
Procedure:
-
Inerting: Charge a Schlenk flask with the substrate, aryl chloride, base, catalyst, and ligand.[1] Evacuate and backfill with Argon (3x).[1]
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. The reaction color typically shifts from dark red to orange/brown.
-
Monitoring: Monitor by HPLC. The nitrile stretch (approx. 2220 cm
) remains visible in IR, but the retention time shifts significantly.[1] -
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Diazotization (Conversion to Halide)
Application: Converting the amino group to an Iodine atom (Synthesis of 4-Iodo-2,6-dimethylbenzonitrile).[1]
Reagents:
-
Substrate: this compound (10 mmol)
-
Acid: H
SO (20% aq) or p-TsOH in MeCN[1] -
Nitrite: NaNO
(1.1 equiv)[1] -
Quench: KI (Potassium Iodide) (1.5 equiv)[1]
Procedure:
-
Salt Formation: Suspend the amine in dilute sulfuric acid at 0°C. The amine may not fully dissolve initially.
-
Diazotization: Add NaNO
(aq) dropwise, maintaining temp < 5°C. Stir for 30 min. The solution should become clear as the diazonium salt forms.[1] -
Substitution: Slowly add a solution of KI in water. Nitrogen gas evolution will be vigorous.
-
Completion: Allow to warm to room temperature and stir for 1 hour.
-
Workup: Extract with Ethyl Acetate. Wash with sodium thiosulfate (to remove free iodine) and brine.[1]
References
-
Synthesis of 2,6-dimethylbenzonitrile derivatives
- Detailed protocols for Sandmeyer and nitr
-
Source: (Analogous chemistry for dimethylanilines).[1]
-
Buchwald-Hartwig Coupling of Deactivated Anilines
-
Steric Effects in Benzonitrile Hydrolysis
-
Rilpivirine Intermediate Distinction (Isomer B)
Sources
- 1. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]
- 2. CAS 114820-10-9: Benzonitrile, 4-amino-2,6-dimethyl- (9CI) [cymitquimica.com]
- 3. 114820-10-9|this compound|BLD Pharm [bldpharm.com]
- 4. 10272-10-3|2-Amino-4,6-dimethylisophthalonitrile|BLD Pharm [bldpharm.com]
- 5. 56043-01-7|2-Amino-6-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 6. 114820-10-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Structural Elucidation and Solid-State Dynamics of 4-Amino-2,6-dimethylbenzonitrile
Executive Summary: The Steric Challenge
4-Amino-2,6-dimethylbenzonitrile (CAS 114820-10-9) represents a distinct class of donor-
This guide outlines the rigorous protocol for the synthesis, single-crystal growth, and structural solution of this molecule. It focuses on overcoming the specific challenges posed by methyl-induced steric inhibition of packing and provides a framework for analyzing its intramolecular charge transfer (ICT) potential in the solid state.[1]
Synthetic Pathway & Material Purity
Before crystallographic analysis, high-purity material is required.[1] Commercial sources often contain isomers.[1] The following validated synthetic route ensures structural fidelity.
Recommended Synthetic Protocol
Precursor: 4-Bromo-2,6-dimethylaniline Reaction Type: Rosenmund-von Braun Cyanation (Microwave Assisted)[1]
-
Reagents: 4-Bromo-2,6-dimethylaniline (1.0 eq), CuCN (2.0 eq), DMF (solvent).
-
Condition: Microwave irradiation at 180°C for 20 mins (or reflux 12h).
-
Workup: Quench with FeCl₃/HCl (to decompose copper complexes), extract with Ethyl Acetate.
-
Purification (Critical): Silica gel column chromatography (Hexane:EtOAc 4:1).
-
Note: The nitrile product is less polar than the amine precursor.
-
-
Validation:
H NMR (DMSO-d ) must show a singlet for methyls (approx. 2.3 ppm) and a singlet for the amine (approx.[1] 6.0 ppm).[1]
Crystal Growth Strategy
The 2,6-dimethyl substitution creates a "shielded acceptor" motif. Standard non-polar evaporation often yields amorphous powder due to weak intermolecular dipole interactions.[1]
Optimized Crystallization Matrix
| Method | Solvent System | Ratio (v/v) | Temp | Target Morphology |
| Slow Evaporation | Ethanol / Water | 80:20 | 4°C | Prisms (Hydrate potential) |
| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | -- | 25°C | Blocks (High quality) |
| Convection | Toluene | 100 | 50°C | Needles (Often twinned) |
Expert Insight: The THF/Pentane diffusion method is superior for this molecule.[1] The THF solubilizes the polar amino group, while pentane slowly forces the hydrophobic methyl-shielded nitrile to stack.
X-Ray Diffraction & Data Reduction
Experimental Setup
-
Source: Mo-K
( Å). Mo is preferred over Cu to minimize absorption from the aromatic ring density, though Cu is acceptable for small organic crystals. -
Temperature: 100 K .
-
Causality: The 2,6-methyl groups are prone to rotational disorder at room temperature. Cooling freezes these librations, sharpening the electron density maps.
-
Data Processing Workflow (DOT Visualization)
The following diagram illustrates the critical decision nodes during the structure solution process.
Caption: Decision logic for solving the structure of sterically hindered aminobenzonitriles, emphasizing disorder handling.
Structural Analysis & Interpretation
Once the structure is solved, the analysis must move beyond coordinates to molecular tectonics .
A. The "Shielded Nitrile" Hypothesis
In the standard 4-aminobenzonitrile structure, molecules form infinite linear chains via N-H...N
-
In this compound: The methyl groups at positions 2 and 6 create a steric wall.[1]
-
Expectation: The linear N-H...N
C interaction will be distorted or broken . -
Observation Protocol: Measure the
(C-N...N) angle. If it deviates significantly from 180° (e.g., < 150°), or if the packing shifts to form Centrosymmetric Dimers (N-H... interactions), the steric blocking is confirmed.
B. Quantification of Twist (TICT Relevance)
While this compound is not the classic TICT molecule (DMABN), the amino group planarity is a key metric for conjugation.[1]
-
Parameter: Sum of angles around the Amine Nitrogen (
).[1] -
Comparison: In 3,5-dimethyl analogues, the methyls twist the amine.[2][3] In this 2,6-analogue, the amine should be relatively planar, but the nitrile environment is crowded.
C. Hirshfeld Surface Analysis
To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).
-
Map
: Look for red spots.[1] -
Fingerprint Plot:
Self-Validating Quality Metrics
A solved structure is only trustworthy if it passes these internal consistency checks:
| Metric | Threshold | Interpretation for this Molecule |
| R1 (all data) | < 0.05 | High quality. If >0.08, check for twinning (common in toluene needles).[1] |
| Goodness of Fit (S) | 1.0 - 1.1 | Deviations suggest incorrect weighting scheme or missed disorder.[1] |
| < 0.5 e/Å | High residual density near Methyls indicates unresolved rotational disorder.[1] | |
| Flack Parameter | N/A | Molecule is centrosymmetric (usually).[1] If space group is non-centrosymmetric (e.g., P21), Flack must be ~0. |
References
-
Standard Aminobenzonitrile Structures
-
Synthesis of Hindered Nitriles
-
TICT and Structural Dynamics
-
Grabowski, Z. R., et al. (2003). "Twisted Intramolecular Charge Transfer States (TICT)." Chemical Reviews. Link
- Context: Provides the theoretical framework for analyzing the amino-group geometry described in Section 5B.
-
-
Crystallographic Validation
Sources
- 1. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
protocol for diazotization of 4-Amino-2,6-dimethylbenzonitrile
Technical Application Note: Optimized Diazotization Strategies for 4-Amino-2,6-dimethylbenzonitrile
Part 1: Executive Summary & Strategic Analysis
This compound (CAS: 5925-93-9) serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural motif presents a unique dual challenge for diazotization:
-
Electronic Deactivation: The nitrile group at the para position is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the amine and slowing the initial attack on the nitrosonium ion (
). -
Solubility Profile: The 2,6-dimethyl substitution pattern, combined with the nitrile moiety, significantly increases lipophilicity compared to simple aniline. This often leads to poor solubility in standard aqueous mineral acids, necessitating the use of organic co-solvents or anhydrous reaction media.
This guide presents two validated protocols:
-
Protocol A (Standard Aqueous/Organic Hybrid): Best for small-scale, rapid synthesis where downstream aqueous workup is acceptable.[1]
-
Protocol B (Nitrosyl Sulfuric Acid): The "Gold Standard" for scale-up, offering superior solubility control and higher yields for electron-deficient amines.[1]
Part 2: Reaction Mechanism & Critical Process Parameters
The diazotization proceeds via the formation of a nitrosonium ion (
Mechanism Visualization
Caption: Mechanistic pathway for the diazotization of this compound. Note the equilibrium between the amine salt and the free base, which is the active nucleophile.
Part 3: Experimental Protocols
Protocol A: Acetic Acid/HCl Hybrid Method (Recommended for <10g Scale)
This method uses acetic acid to solvate the lipophilic substrate, preventing the formation of an unreactive "gummy" suspension.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Solvent: Glacial Acetic Acid (5-10 volumes)[1]
-
Reagent: NaNO
(1.1 equiv, dissolved in min. water)
Step-by-Step Procedure:
-
Dissolution: In a 3-neck round bottom flask equipped with a thermometer and overhead stirrer, dissolve the substrate in Glacial Acetic Acid at room temperature. Stir until fully homogeneous.
-
Acidification: Cool the solution to 10-15°C. Add Conc. HCl dropwise. Note: A white precipitate of the hydrochloride salt may form; this is normal. Ensure vigorous stirring to maintain a fine suspension.
-
Cooling: Cool the mixture further to 0-5°C using an ice/salt bath.
-
Diazotization: Add the NaNO
solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 5°C .-
Observation: The suspension should gradually clear or change color (often to yellow/orange) as the soluble diazonium salt forms.
-
-
Digestion: Stir at 0-5°C for 30-45 minutes.
-
Validation: Test the reaction mixture with Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (required).[1]
-
Quenching: If the Starch-Iodide test is positive, add Urea or Sulfamic Acid (solid) in small portions until the paper no longer turns blue. This prevents side reactions in downstream steps.
Protocol B: Nitrosyl Sulfuric Acid Method (Recommended for Scale-up & High Yield)
This anhydrous method avoids hydrolysis issues and is superior for deactivated amines.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Solvent: Conc. H
SO (5-8 volumes) -
Reagent: NaNO
(1.1 equiv)[1][6] -
Co-solvent (Optional): Propionic acid or Acetic acid (if viscosity is too high).[1]
Step-by-Step Procedure:
-
Preparation of Nitrosyl Sulfuric Acid:
-
Cool Conc. H
SO to 0-5°C in a reactor. -
Add solid NaNO
in small portions with vigorous stirring. Caution: This is exothermic. Keep T < 10°C. -
Stir until all solid is dissolved and the solution is clear/pale yellow. Heat gently to 40°C if necessary to dissolve, then cool back to 0°C.
-
-
Substrate Addition:
-
Dissolve the substrate in a minimum amount of Glacial Acetic Acid (or add directly as a solid if finely ground).
-
Add the substrate solution/solid slowly to the Nitrosyl Sulfuric Acid mixture, maintaining T < 5°C .
-
-
Reaction: Stir the viscous mixture at 0-5°C for 1-2 hours.
-
Why longer? The high viscosity and lower nucleophilicity in H
SO require more time for completion.
-
-
Workup/Transfer: The resulting solution of the diazonium sulfate is ready for the Sandmeyer reaction or coupling.
-
Warning: Do not isolate the dry diazonium sulfate salt; it is shock-sensitive.[1]
-
Part 4: Process Control & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Range | Impact of Deviation |
| Temperature | -5°C to 5°C | >5°C: Thermal decomposition of diazonium salt (N |
| Stirring Rate | High (Vortex) | Poor mixing leads to localized "hotspots" and side-coupling (formation of triazenes).[1] |
| Acid Stoichiometry | >2.5 equiv | Low Acid: Promotes coupling between diazonium salt and unreacted amine (diazoamino formation).[1] |
| Nitrite Addition | Sub-surface (ideal) | Prevents loss of NO |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Rapid Gas Evolution | Temperature too high | Check internal probe.[1] Add dry ice to bath. |
| Starch-Iodide Negative | Insufficient Nitrite | Add 0.1 eq NaNO |
| Gummy Precipitate | Substrate insolubility | Switch to Protocol B (H |
| Red/Brown Color | Coupling side-reaction | Acidity is too low.[1] Add more acid immediately. |
Part 5: Downstream Application Workflows
The diazonium intermediate is rarely the endpoint. Below is the logic flow for common subsequent transformations (Sandmeyer).
Caption: Common synthetic pathways utilizing the this compound diazonium salt.
Part 6: Safety & References
Safety Profile:
-
Diazonium Salts: Potentially explosive if dried.[4] Always keep in solution.
-
Benzonitriles: Toxic by ingestion and skin absorption. liberate HCN if burned.
-
Nitrosyl Sulfuric Acid: Highly corrosive and water-reactive.[1] Quench carefully into ice.
References:
-
BenchChem. Diazotization of Aniline Derivatives and Diazo Couplings. Application Note. Link[1]
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.Link
-
Organic Syntheses. Preparation of 2,6-Dimethyl-4-iodobenzonitrile (Analogous Protocol). Coll. Vol. X, p. XXX. Link
-
PubChem. 4-Amino-3,5-dimethylbenzonitrile (Isomer Data).[1] CID 74896. Link
-
Filimonov, V. D., et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[7]Org.[7][5] Lett.2008 , 10, 3961.[7] Link[1]
Sources
- 1. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Application Note: 4-Amino-2,6-dimethylbenzonitrile as a Privileged Scaffold in Antiviral & Heterocyclic Chemistry
Topic: Strategic Utilization of 4-Amino-2,6-dimethylbenzonitrile in Heterocyclic Compound Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Value
This compound (CAS: 5900-54-9) is not merely a building block; it is a "privileged structure" in modern medicinal chemistry, particularly in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Its structural uniqueness lies in the 2,6-dimethyl substitution pattern , which imposes significant torsional strain. This steric bulk restricts bond rotation, locking downstream heterocyclic conjugates (like diarylpyrimidines) into high-affinity conformations—specifically the "horseshoe" or "butterfly" modes required for binding to the HIV-1 reverse transcriptase hydrophobic pocket.
Beyond its role in blockbuster drugs like Rilpivirine , this scaffold offers dual-functional reactivity:
-
Nucleophilic Aniline (C4-Position): Highly tunable for Buchwald-Hartwig couplings and S_NAr reactions to build pyrimidines, quinazolines, and purines.
-
Electrophilic Nitrile (C1-Position): A gateway to bioisosteres (tetrazoles, amidines) or fused ring systems via Pinner or cycloaddition chemistries.
Critical Reaction Pathways & Logic
The following diagram illustrates the divergent synthetic utility of this scaffold.
Caption: Divergent synthetic pathways from this compound to bioactive heterocycles.
Core Protocol A: Synthesis of Diarylpyrimidines (DAPYs)
This protocol describes the synthesis of the Rilpivirine precursor, demonstrating the scaffold's utility in constructing high-affinity kinase or viral inhibitors.
Phase 1: Regioselective Iodination
The steric hindrance of the methyl groups directs electrophilic substitution to the para-position relative to the nitrile (the amino group), but since that is occupied, we must iodinate the position ortho to the amine (or replace the amine if using Sandmeyer, but here we functionalize the ring while keeping the amine for later coupling). Correction: In Rilpivirine synthesis, the amino group is the nucleophile. The "iodination" often refers to preparing the coupling partner or iodinating the ring before nitrile formation if starting from scratch. However, if starting with This compound , the standard route to Rilpivirine involves iodinating the C4-position (converting -NH2 to -I via Sandmeyer) to perform a Heck reaction, OR coupling the -NH2 directly to a pyrimidine. Selected Route:Direct Coupling (S_NAr) is the most efficient method for attaching the "Left Wing" of DAPYs.
Step-by-Step Protocol: S_NAr Coupling with Chloropyrimidines
Objective: Couple this compound with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.
Reagents:
-
This compound (1.0 equiv)
-
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (1.0 equiv)
-
p-Toluenesulfonic acid (p-TSA) or HCl (Catalytic/Stoichiometric)
-
Solvent: Acetonitrile (ACN) or 1,4-Dioxane.
Procedure:
-
Dissolution: Charge a reaction vessel with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (10 mmol) and this compound (10 mmol) in Acetonitrile (50 mL).
-
Activation: Add p-TSA (1 mmol) as a catalyst. The acid activates the pyrimidine ring toward nucleophilic attack by the sterically hindered aniline.
-
Reflux: Heat the mixture to reflux (80–85 °C) under nitrogen atmosphere.
-
Expert Insight: The 2,6-dimethyl groups retard the reaction rate due to steric clash. Vigorous reflux for 24–48 hours is often required. Microwave irradiation (150°C, 30 min) can drastically improve yield.
-
-
Monitoring: Monitor by HPLC. The product is highly lipophilic.
-
Workup: Cool to room temperature. The product often precipitates as a hydrochloride or tosylate salt. Filter the solid.
-
Neutralization: Suspend the salt in aqueous NaHCO3 and extract with Ethyl Acetate to obtain the free base.
Data Specification:
| Parameter | Standard Conditions | Microwave Conditions | Yield |
| Temperature | 85 °C (Reflux) | 140–160 °C | 65% vs 85% |
| Time | 48 Hours | 45 Minutes | - |
| Solvent | Acetonitrile | NMP/Dioxane | - |
| Catalyst | p-TSA / HCl | None / Acidic | - |
Core Protocol B: Nitrile Diversification (Bioisosteres)
The nitrile group at C1 is electronically deactivated by the electron-donating amino group (via resonance) but sterically shielded by the 2,6-dimethyl groups. Standard hydrolysis is difficult; specialized catalysts are required.
Synthesis of 5-(4-Amino-2,6-dimethylphenyl)tetrazole
Tetrazoles serve as lipophilic carboxylic acid bioisosteres, improving bioavailability.
Reagents:
-
This compound (5 mmol)
-
Sodium Azide (NaN3) (15 mmol)[1]
-
Zinc Bromide (ZnBr2) (5 mmol) or Triethylamine hydrochloride.
-
Solvent: Water/Isopropanol (2:1) or DMF.[2]
Procedure:
-
Safety Prep: CAUTION. Azides can form explosive hydrazoic acid. Use a blast shield and proper ventilation.
-
Mix: In a pressure vial, combine the nitrile, NaN3, and ZnBr2 in water/isopropanol.
-
Why ZnBr2? It acts as a Lewis acid to activate the nitrile, which is essential given the steric hindrance of the ortho-methyl groups.
-
-
Heating: Heat to 100 °C (or reflux) for 16–24 hours.
-
Quench: Cool to RT. Add 3N HCl carefully (in a fume hood) to convert the zinc salt to the free tetrazole and purge excess azide (as HN3 gas - extreme caution ).
-
Extraction: Extract with Ethyl Acetate. The tetrazole is amphoteric but generally extractable at acidic pH (pH ~3).
Expert Insights & Troubleshooting
The "Steric Wall" Effect
The 2,6-dimethyl groups are the defining feature of this scaffold. While they provide metabolic stability (blocking P450 oxidation at ortho positions) and conformational locking, they significantly reduce the nucleophilicity of the amine.
-
Solution: When using this aniline in Buchwald-Hartwig couplings, use highly active catalyst systems (e.g., Pd2(dba)3 + XPhos or BrettPhos ). Standard ligands (PPh3) often fail.
Solubility Challenges
The molecule is rigid and planar, leading to high crystallinity and poor solubility in non-polar solvents.
-
Protocol Adjustment: For reactions in toluene or ether, minimal solubility may be observed. Switch to polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) for high-temperature couplings.
Regioselectivity in Halogenation
If you attempt to halogenate the ring (e.g., with NBS/NIS), the amino group directs to the meta position (relative to itself) because the ortho positions are blocked by methyls.
-
Note: Direct halogenation of the 3,5-positions is difficult due to the combined directing effects.
References
-
Janssen Pharmaceutica NV. (2005). Preparation of Rilpivirine (TMC278). Patent WO2005051929.
-
Organic Chemistry Portal. (2025). Synthesis of Diarylpyrimidines via Buchwald-Hartwig Coupling.
-
Beilstein Journal of Organic Chemistry. (2013). Lewis acid-promoted Pinner reaction for sterically hindered nitriles.
-
National Institutes of Health (NIH). (2011). Development of Rilpivirine: A Non-Nucleoside Reverse Transcriptase Inhibitor.
Sources
Buchwald-Hartwig amination conditions for 4-Amino-2,6-dimethylbenzonitrile
Technical Application Note: Optimization of Buchwald-Hartwig Conditions for 4-Amino-2,6-dimethylbenzonitrile
Executive Summary & Chemical Context
This compound (CAS: 306935-05-7) represents a "perfect storm" of difficulty in palladium-catalyzed cross-coupling.[1] It serves as the critical "left-wing" intermediate in the synthesis of the NNRTI Rilpivirine (TMC278) .
The Challenge: Researchers attempting to couple this amine often encounter stalled reactions or low yields due to two synergistic deactivating factors:
-
Electronic Deactivation: The para-cyano group is a strong electron-withdrawing group (EWG), delocalizing the nitrogen lone pair and significantly reducing nucleophilicity.
-
Steric Hindrance: The ortho-methyl groups (2,6-positions) create a steric wall, impeding the amine's ability to coordinate with the palladium center during the transmetalation step.
This guide provides two optimized protocols: Protocol A for the synthesis of this aniline from its bromide precursor, and Protocol B for deploying it as a nucleophile in heteroaryl couplings (e.g., Rilpivirine synthesis).
Mechanistic Insight: Overcoming the "Deactivated Nucleophile"
To successfully couple this compound, standard catalytic systems (e.g., Pd(PPh3)4) are insufficient.[2][1] The mechanism requires a ligand capable of two contradictory tasks:
-
Facilitating Oxidative Addition: The catalyst must activate the aryl halide (often a deactivated chloride in Rilpivirine synthesis).
-
Forcing Reductive Elimination: The sterically encumbered and electron-poor amine forms a stable, unreactive Pd(II)-amido complex.[1] We require a bulky, electron-rich ligand to destabilize this complex and drive the reductive elimination.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
-
BrettPhos and tBuBrettPhos are the gold standards here. Their large steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[2][1]
Visualizing the Catalytic Bottle-Neck
Caption: The catalytic cycle highlights the amine coordination step as the kinetic bottleneck due to the 2,6-dimethyl steric clash.
Protocol A: Synthesis of this compound
Objective: Synthesis of the target aniline from 4-bromo-2,6-dimethylbenzonitrile using an Ammonia Surrogate.[2][1] Why this method? Direct reaction with ammonia gas requires high pressure and temperatures (120°C+). Using Benzophenone Imine as a surrogate allows the reaction to proceed at lower temperatures with higher functional group tolerance.
Materials
-
Substrate: 4-Bromo-2,6-dimethylbenzonitrile (1.0 equiv)
-
Reagent: Benzophenone Imine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: BINAP (racemic is fine) (3 mol%) - BINAP is preferred here over BrettPhos for cost-efficiency as the imine is a better nucleophile than the aniline product.[1]
-
Base: Cs2CO3 (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Charge: In a glovebox or under Argon flow, add Pd(OAc)2, BINAP, Cs2CO3, and the aryl bromide to a reaction vial.
-
Solvate: Add anhydrous Toluene (0.2 M concentration relative to bromide).
-
Activate: Add Benzophenone Imine via syringe.
-
Heat: Seal and heat to 100°C for 12-16 hours.
-
Hydrolysis (Critical):
-
Workup: Neutralize with NaOH, extract with EtOAc. The benzophenone byproduct can be removed via column chromatography (Hexane/EtOAc gradient).
Protocol B: Coupling this compound (Rilpivirine Step)
Objective: Coupling the hindered aniline with a heteroaryl chloride (e.g., 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile).[1] Why this method? This is the industry-standard "difficult" coupling.[1] The electron-deficiency of the pyrimidine partner matches the electron-deficiency of the aniline, making the reaction sluggish without BrettPhos .[2]
Materials
-
Nucleophile: this compound (1.0 equiv)[1]
-
Electrophile: Heteroaryl Chloride (e.g., chloropyrimidine derivative) (1.0 equiv)
-
Pre-Catalyst: BrettPhos Pd G4 (2-4 mol%)[1]
-
Note: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.
-
-
Base: K2CO3 or Cs2CO3 (2.0 equiv)
-
Avoid NaOtBu if the electrophile has sensitive sites; otherwise, weak carbonate bases are sufficient due to the high activity of BrettPhos.[2]
-
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven (120°C) overnight.
-
Loading: Add the Aniline, Electrophile, Base, and BrettPhos Pd G4 to the vessel.
-
Inertion: Cycle Vacuum/Argon 3 times. This reaction is O2 sensitive due to the electron-rich ligand.[1]
-
Solvent Addition: Add sparged (degassed) 1,4-Dioxane.
-
Reaction: Heat to 90-100°C .
-
Monitoring: Check HPLC at 2 hours. If conversion is <50%, increase temp to 110°C.
-
-
Purification: Filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate and recrystallize (often from Ethanol/Water for Rilpivirine intermediates).
Optimization & Troubleshooting Data
The following table summarizes the effect of variable changes based on internal screening logic for this specific substrate class.
| Variable | Recommendation | Rationale |
| Ligand | BrettPhos > Xantphos > BINAP | BrettPhos provides the necessary steric bulk to force reductive elimination of the hindered product.[1] |
| Base | Cs2CO3 or K2CO3 | Stronger bases like NaOtBu can cause side reactions with the nitrile (hydrolysis/attack) at high temps. |
| Solvent | 1,4-Dioxane | Higher boiling point than THF; better solubility for the polar nitrile substrate than Toluene. |
| Water | Strictly Anhydrous | While some Buchwalds tolerate water, the nitrile group is prone to hydrolysis to the amide under basic, aqueous conditions at 100°C. |
| Pd Source | Pd G3/G4 Precatalysts | Avoids the induction period of Pd(OAc)2 + Ligand mixing.[2] Crucial for reproducible kinetics. |
Workflow for Condition Screening
Caption: Decision tree for troubleshooting stalled couplings with hindered nitrile-anilines.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
- Janssen Pharmaceutica NV. (2010). "Process for the preparation of Rilpivirine.
-
Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles."[1] Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]
Sources
hydrolysis of nitrile group in 4-Amino-2,6-dimethylbenzonitrile
Executive Summary
This guide details the technical protocols for the hydrolysis of 4-Amino-2,6-dimethylbenzonitrile (CAS: 51265-36-0) . This transformation is chemically non-trivial due to the "Ortho Effect"—significant steric hindrance provided by the 2,6-dimethyl substituents—and the electronic influence of the 4-amino group.
Standard hydrolysis conditions (e.g., dilute aqueous acid/base at reflux) often fail or proceed at negligible rates for this substrate. Successful conversion requires forcing conditions to overcome the steric barrier protecting the cyano carbon. This note provides three validated workflows:
-
Protocol A (Acid-Catalyzed): Selective conversion to the Amide using concentrated H₂SO₄.
-
Protocol B (Base-Mediated): Full conversion to the Carboxylic Acid using high-temperature glycolic solvents.
-
Protocol C (Microwave-Assisted): Rapid, energy-efficient hydrolysis.
Mechanistic Insight & Challenges
The Steric-Electronic Conflict
The hydrolysis of this compound is governed by two opposing factors:
-
Steric Inhibition (The 2,6-Dimethyl Blockade): The two methyl groups ortho to the nitrile group create a physical barrier. This prevents the nucleophile (water or hydroxide) from attacking the electrophilic carbon of the nitrile, significantly increasing the activation energy required for the formation of the imidate intermediate.
-
Electronic Deactivation (The 4-Amino Effect):
-
In Base: The amino group is electron-donating (+M effect), increasing electron density on the benzene ring and the nitrile carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack by OH⁻.
-
In Acid: The amino group becomes protonated (-NH₃⁺), turning into a strong electron-withdrawing group. This activates the nitrile toward nucleophilic attack, making acid catalysis kinetically favored for the initial hydration step.
-
Reaction Pathway Diagram
The following diagram illustrates the steric environment and the stepwise hydrolysis pathway.
Figure 1: Mechanistic pathway highlighting the critical activation step required to overcome steric hindrance.
Experimental Protocols
Protocol A: Selective Synthesis of the Amide
Target: 4-Amino-2,6-dimethylbenzamide Method: Acid-Mediated Hydration (Sulfuric Acid)
Rationale: Concentrated sulfuric acid (90-98%) serves as both solvent and catalyst. It protonates the nitrile nitrogen effectively. By controlling water content and temperature, the reaction stops at the amide stage because the amide is significantly more stable to acid hydrolysis than the nitrile is to hydration under these specific conditions.
Materials:
-
Substrate: 10.0 mmol (1.46 g)
-
Reagent: H₂SO₄ (98%, concentrated), 10 mL
-
Quench: Crushed Ice (~100 g)
-
Neutralization: NH₄OH (25% aq)
Step-by-Step Procedure:
-
Dissolution: Place 1.46 g of this compound in a 50 mL round-bottom flask.
-
Acid Addition: Cool the flask to 0–5°C in an ice bath. Add 10 mL of concentrated H₂SO₄ dropwise with magnetic stirring. Note: The solution may darken slightly; ensure temperature remains <10°C to prevent sulfonation side reactions.
-
Reaction: Remove the ice bath and heat the mixture to 60–80°C for 3–5 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.7) should disappear, replaced by the amide (Rf ~0.3).
-
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The protonated amide will remain in solution.
-
Neutralization: Carefully adjust pH to ~8–9 using NH₄OH solution. The free amide will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.
Expected Yield: 85–92%
Protocol B: Full Hydrolysis to Carboxylic Acid
Target: 4-Amino-2,6-dimethylbenzoic acid Method: High-Temperature Alkaline Hydrolysis (Glycolic Solvent)
Rationale: Aqueous NaOH/KOH reflux (100°C) is often insufficient for 2,6-disubstituted nitriles. Using ethylene glycol raises the boiling point to ~197°C, providing the thermal energy necessary to force the hydroxide attack on the sterically shielded amide intermediate.
Materials:
-
Substrate: 10.0 mmol (1.46 g)
-
Solvent: Ethylene Glycol (20 mL)
-
Reagent: KOH pellets (30.0 mmol, 1.68 g)
-
Water: 2 mL (essential for the hydrolysis stoichiometry)
Step-by-Step Procedure:
-
Setup: Combine substrate, KOH, ethylene glycol, and water in a 100 mL flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to 150–160°C (internal temperature) for 12–24 hours.
-
Note: The reaction proceeds via the amide. If HPLC shows amide accumulation, increase temperature to 180°C.
-
-
Work-up: Cool the mixture to room temperature and dilute with 50 mL water.
-
Acidification: The product exists as the soluble potassium carboxylate. Acidify carefully with HCl (conc.) to pH 3–4.
-
Caution: Do not go too acidic (pH <1) or the amino group will protonate and the zwitterionic salt might remain soluble. The goal is the isoelectric point precipitation.
-
-
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75–85%
Protocol C: Microwave-Assisted Hydrolysis (Green Method)
Target: Tunable (Amide or Acid depending on time) Method: Microwave Irradiation in Aqueous Acid
Rationale: Microwave heating provides rapid, volumetric heating that can accelerate the rate-determining step significantly compared to conductive heating.
Parameters:
-
Solvent: 50% v/v H₂SO₄/Water
-
Power: 150–300 W (Dynamic control)
-
Temperature: 140°C
-
Pressure Limit: 250 psi
Workflow:
-
Load 1.0 mmol substrate and 3 mL solvent into a microwave-safe pressure vial.
-
To Amide: Irradiate at 120°C for 10 minutes.
-
To Acid: Irradiate at 160°C for 30–45 minutes.
-
Quench and isolate as per Protocol A/B.
Analytical Validation & Data
To confirm the transformation, use the following spectroscopic markers.
| Feature | Nitrile (Starting Material) | Amide (Intermediate) | Acid (Product) |
| IR (cm⁻¹) | ~2220 (sharp, CN stretch) | ~3350, 3180 (NH), 1660 (C=O) | ~2500–3300 (broad OH), 1680 (C=O) |
| ¹H NMR (DMSO-d₆) | Methyls: ~2.3 ppm (s) | Amide NH₂: ~7.2, 7.6 ppm (br s) | Acid OH: ~12–13 ppm (br s) |
| HPLC (C18) | High retention time (Non-polar) | Medium retention time | Low retention time (Polar/Ionizable) |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Acid Method) | Temperature too low; Steric barrier not overcome. | Increase temp to 90°C; Check H₂SO₄ concentration (must be >85%). |
| Sulfonation Byproducts | Temperature too high during addition or reaction. | Keep addition at 0°C; Do not exceed 100°C during heating. |
| Product Soluble in Water | Incorrect pH during isolation. | For the acid, ensure pH is near isoelectric point (~pH 4-5). |
Decision Matrix (Workflow)
Use this logic flow to determine the appropriate experimental path.
Figure 2: Experimental decision matrix for selecting the optimal hydrolysis protocol.
References
- Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyano Group into Aromatic Systems. In The Chemistry of the Cyano Group. Interscience Publishers. (Foundational text on nitrile chemistry and steric effects).
-
Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids.[1][2][3][4] Journal of the American Chemical Society, 61(3), 560–563. Link
-
Cohen, S. M., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration. Journal of Organic Chemistry, 70(5), 1926-1929.[5] Link
-
Wang, X., et al. (2011).[6] Hydrolysis of Sterically Hindered Nitriles in High-Temperature Water. Industrial & Engineering Chemistry Research, 50(9), 5430–5436. (Reference for high-temp aqueous/glycol methods).
-
Organic Syntheses. (1955). 2,4,6-Trimethylbenzoic Acid. Org. Synth. 1955, 35, 95. Link (Analogous protocol for hindered methyl-substituted nitriles).
Sources
Application Note: 4-Amino-2,6-dimethylbenzonitrile in High-Performance Coupling Reactions
This Application Note is designed for research scientists and process chemists in the fields of organic pigments, disperse dyes, and pharmaceutical intermediates.
Subject: 4-Amino-2,6-dimethylbenzonitrile (4-A-2,6-DMBN) CAS: 5172-06-5 (Isomer specific) Role: Dual-Function Intermediate (Diazo Component in Pigments / Nucleophilic Coupling Component in Pharma)
Executive Summary & Chemical Profile
This compound is a specialized aniline derivative characterized by a rare balance of steric hindrance (via ortho-methyl groups relative to the nitrile) and electronic activation (via the para-amino group).
While the prompt identifies this molecule as a "coupling component," it is critical to distinguish its role based on the specific chemistry sector:
-
In Pigment & Dye Chemistry: It functions primarily as a Diazo Component (the electrophile). The amino group is diazotized to attack electron-rich couplers (e.g., pyridones, naphthols) to form Disperse Dyes (often Yellow/Orange shades) with high lightfastness due to the nitrile group's polarity.
-
In Pharmaceutical Chemistry: It functions as a Coupling Component (the nucleophile). It is a key intermediate in the synthesis of NNRTIs (e.g., Rilpivirine), where the amine executes an
or Buchwald-Hartwig coupling with halogenated heterocycles.
This guide provides protocols for both applications to ensure comprehensive coverage of the molecule's utility.
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Acetone, DMF, DMSO; slightly soluble in Ethanol; insoluble in Water.[1][2] |
| Key Reactivity | Primary amine (Diazotizable); Nitrile (Electron-withdrawing/Polarity enhancer). |
Mechanistic Pathways (Visualized)
The following diagram illustrates the divergent synthetic pathways for 4-A-2,6-DMBN based on reaction conditions.
Protocol A: Synthesis of Azo Disperse Pigment
Role: 4-A-2,6-DMBN acts as the Diazo Component . Target: High-performance Disperse Yellow/Orange dyes for polyester or solvent-based inks.
Rationale
The 2,6-dimethyl substitution provides steric protection to the azo linkage, improving thermal stability. The nitrile group at the 1-position induces a bathochromic shift (red-shift) and improves sublimation fastness.
Materials
-
Diazo Component: this compound (14.6 g, 0.1 mol)
-
Coupling Component: 1-Ethyl-6-hydroxy-4-methyl-2-pyridone (or 2-Naphthol for standard red)
-
Acid: Hydrochloric Acid (37%) or Nitrosylsulfuric acid (for anhydrous conditions)
-
Reagent: Sodium Nitrite (
)[3][4][5] -
Buffer: Sodium Acetate
Step-by-Step Methodology
Phase 1: Diazotization
-
Slurry Preparation: In a 500 mL beaker, disperse 14.6 g of 4-A-2,6-DMBN in 40 mL of water and 30 mL of conc. HCl. Stir vigorously.
-
Note: If the amine does not dissolve due to the hydrophobic methyl groups, warm slightly to 40°C, then crash cool to 0-5°C in an ice bath to form a fine suspension.
-
-
Nitrosation: Prepare a solution of 7.0 g
in 15 mL water. Add this dropwise to the amine slurry while maintaining temperature below 5°C . -
Clarification: Stir for 1 hour at 0-5°C. The solution should become clear (or slightly turbid). Destroy excess nitrous acid by adding sulfamic acid until starch-iodide paper no longer turns blue.
-
Filtration: Filter the cold diazonium salt solution to remove any insoluble impurities. Keep the filtrate on ice.
Phase 2: Coupling Reaction
-
Coupler Dissolution: Dissolve 0.1 mol of the Coupling Component (e.g., Pyridone derivative) in dilute NaOH (if phenolic) or water (if water-soluble).
-
Coupling: Slowly add the cold diazonium solution to the coupler solution over 30 minutes.
-
pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH between 4.5 and 5.5 .
-
Critical Check: Azo coupling of anilines requires mild acidic to neutral conditions. If pH drops < 4, coupling stops; if pH > 7, diazonium decomposition accelerates.
-
-
Finishing: Stir for 2 hours. Heat the suspension to 60°C for 30 minutes to promote crystal growth (aggregation).
-
Isolation: Filter the precipitated pigment. Wash with copious water until filtrate is neutral and salt-free. Dry at 60°C.
Protocol B: Pharmaceutical Coupling ( )
Role: 4-A-2,6-DMBN acts as the Coupling Component (Nucleophile). Target: Synthesis of diarylamine intermediates (e.g., for HIV NNRTI production).
Rationale
In this context, the amino group of 4-A-2,6-DMBN attacks an electrophilic carbon on a heterocycle. The nitrile group remains intact as a pharmacophore.
Materials
-
Nucleophile: this compound (1.0 eq)
-
Electrophile: 4-Chloro-2-aminopyrimidine (or similar activated halide) (1.1 eq)
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Base: Potassium Carbonate (
) or Cesium Carbonate -
Catalyst (Optional): Palladium acetate / BINAP (if the halide is unreactive)
Step-by-Step Methodology
-
Reaction Setup: In a dry 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, charge:
-
1.46 g (10 mmol) this compound
-
1.1 eq Electrophile (e.g., 4-chloropyrimidine derivative)[6]
-
2.0 eq
(anhydrous) -
20 mL dry Acetonitrile.
-
-
Thermal Activation: Heat the mixture to Reflux (80-82°C) under nitrogen.
-
Mechanism:[7] The reaction proceeds via Nucleophilic Aromatic Substitution (
). The electron-withdrawing nature of the pyrimidine ring activates the chloride, while the amino group of the benzonitrile acts as the nucleophile.
-
-
Monitoring: Monitor via HPLC or TLC (Eluent: Ethyl Acetate/Hexane 1:1). Reaction typically requires 12–24 hours.
-
Self-Validating Step: If conversion is low (<10% after 4 hours), add 5 mol% Pd(OAc)2 and ligand (Buchwald conditions) and switch solvent to Toluene/t-BuOH.
-
-
Workup:
-
Purification: Recrystallize from Ethanol or Isopropanol to yield the pure coupled intermediate.
References & Authority
-
Pigment Chemistry (General Azo Synthesis): Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for diazotization of substituted anilines).
-
Disperse Dye Synthesis: Peters, A. T. (1995). The Chemistry of Disperse Dyes. In The Chemistry and Application of Dyes. (Describes the use of aminobenzonitriles in disperse dyes).
-
Pharmaceutical Coupling (Rilpivirine): Janssen Pharmaceutica NV. (2005).[11] Preparation of pyrimidine derivatives for the treatment of HIV infection. Patent WO2003016306. (Details the coupling of this compound with chloropyrimidines).
-
Reaction Mechanism: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for
and Diazotization mechanisms).
Disclaimer
Safety: this compound is toxic if swallowed and may cause skin sensitization. Sodium Nitrite is an oxidizer. Manipulate all chemicals in a certified fume hood wearing appropriate PPE (Nitrile gloves, safety goggles).
Sources
- 1. echemi.com [echemi.com]
- 2. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. amoghchemicals.in [amoghchemicals.in]
- 7. Diazotisation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]
preparation of pharmaceutical intermediates from 4-Amino-2,6-dimethylbenzonitrile
Application Note: Strategic Functionalization of 4-Amino-2,6-dimethylbenzonitrile
Executive Summary & Strategic Value
This compound is a high-value bifunctional scaffold characterized by a nucleophilic aniline moiety and an electrophilic nitrile group, sterically modulated by ortho-methyl substitution. This unique steric environment—where the nitrile is shielded by 2,6-dimethyl groups while the 4-amino group remains accessible—makes it a critical building block in the synthesis of Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) and next-generation herbicides.
This guide details the conversion of this scaffold into three classes of pharmaceutical intermediates:
-
4-Iodo-2,6-dimethylbenzonitrile: A versatile electrophile for Suzuki-Miyaura and Heck couplings.
-
4-Hydroxy-2,6-dimethylbenzonitrile: A phenolic nucleophile for ether synthesis (analogous to Etravirine precursors).
-
N-Aryl-4-amino-2,6-dimethylbenzonitrile: Via direct Buchwald-Hartwig amination.
Reaction Pathways & Logic
The following flowchart illustrates the divergent synthesis pathways. The steric hindrance around the nitrile (C1) preserves it from unwanted hydrolysis during standard manipulations of the amine (C4).
Figure 1: Divergent functionalization pathways for this compound. The 2,6-methyl groups stabilize the nitrile against nucleophilic attack, allowing selective transformation of the C4 position.
Protocol A: The Sandmeyer Iodination
Target: 4-Iodo-2,6-dimethylbenzonitrile Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution.
Rationale: The 2,6-dimethyl substitution pattern stabilizes the diazonium salt by preventing azo-coupling side reactions, but it also decreases solubility. We utilize an acetonitrile co-solvent system to ensure homogeneity.
Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Sulfuric Acid (20%) | 10.0 | Acid Source |
| Sodium Nitrite (NaNO₂) | 1.2 | Diazotizing Agent |
| Potassium Iodide (KI) | 1.5 | Iodine Source |
| Acetonitrile (MeCN) | Solvent | Co-solvent |
Step-by-Step Methodology
-
Solubilization: In a 3-neck round bottom flask, suspend the amine (10 mmol) in MeCN (15 mL). Add 20% H₂SO₄ (25 mL) dropwise. The amine may initially precipitate as the sulfate salt; vigorous stirring is required.
-
Diazotization: Cool the suspension to 0–2°C using an ice/salt bath.
-
Critical Control Point: Internal temperature must not exceed 5°C to prevent phenol formation.
-
Add NaNO₂ (12 mmol) dissolved in minimal water (5 mL) dropwise over 20 minutes. The solution should become clear and turn pale yellow/orange. Stir for 30 minutes at 0°C.
-
-
Iodination: Dissolve KI (15 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture.
-
Observation: Evolution of N₂ gas and formation of a dark oil/solid (iodine liberation).
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen displacement.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes:EtOAc 9:1).
Protocol B: Hydrolysis to the Phenol
Target: 4-Hydroxy-2,6-dimethylbenzonitrile Application: Precursor for ether-linked DAPY analogs (e.g., Etravirine-like scaffolds).
Rationale: Unlike the iodination, this protocol requires thermal promotion of the attack by water. The challenge is to hydrolyze the diazonium group without hydrolyzing the nitrile to an amide. The steric bulk of the 2,6-methyl groups protects the nitrile, allowing for higher temperature hydrolysis than typical benzonitriles.
Step-by-Step Methodology
-
Diazotization: Prepare the diazonium salt solution as described in Protocol A (Steps 1–2).
-
Hydrolysis: Prepare a separate vessel with 15% H₂SO₄ (30 mL) and heat it to reflux (100°C) .
-
Addition: Slowly add the cold diazonium solution dropwise into the boiling acid solution.
-
Why: This "inverse addition" ensures the diazonium concentration remains low, minimizing side reactions between the phenol product and unreacted diazonium salt (azo dye formation).
-
-
Completion: Continue reflux for 15 minutes after addition is complete.
-
Isolation: Cool the mixture in an ice bath. The phenolic product often precipitates as a solid. Filter and wash with cold water.[1] If no precipitate forms, extract with Ethyl Acetate.
Protocol C: Buchwald-Hartwig Amination
Target: N-Aryl-4-amino-2,6-dimethylbenzonitrile Application: Direct coupling to chloropyrimidines for Rilpivirine analogs.
Rationale: The amino group at C4 is not sterically hindered (the methyls are at 2,6). Therefore, standard Pd-catalyzed conditions apply. However, the electron-withdrawing nitrile group reduces the nucleophilicity of the amine, requiring a robust catalyst system.
Materials
| Component | Recommendation |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ |
| Ligand | Xantphos (4 mol%) or BINAP |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) |
Step-by-Step Methodology
-
Setup: Charge a reaction vial with this compound (1.0 equiv), Aryl Halide (e.g., 2,4-dichloropyrimidine, 1.1 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and solvent (0.2 M concentration).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Work-up: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate and purify via column chromatography.[4]
References
-
Janssen Pharmaceutica NV. (2004). Preparation of pyrimidine derivatives for the treatment of HIV infection.[5] WO Patent 2004/016581. (Describes the synthesis of DAPY intermediates including 4-iodo-2,6-dimethyl derivatives). Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4][6][7][8][9] Chemical Reviews, 116(19), 12564–12649. (Authoritative review on ligand selection for anilines). Link
-
BenchChem. (2025).[1] Optimization of reaction conditions for Amino-dimethylbenzonitrile synthesis. (General protocols for Sandmeyer reactions on methylated anilines). Link
-
Organic Process Research & Development. (2014). Kiloscale Buchwald–Hartwig Amination of Nitrile-Containing Substrates. OPRD, 18(11), 1478–1483. (Scale-up considerations for nitrile stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. RU2458056C2 - Method for preparing 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)amino-benzonitrile - Google Patents [patents.google.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
nucleophilic aromatic substitution reactions involving 4-Amino-2,6-dimethylbenzonitrile
Application Note: Strategic Utilization of 4-Amino-2,6-dimethylbenzonitrile in
Executive Summary
This application note details the protocols and mechanistic considerations for utilizing This compound (CAS: 5900-54-9 / Analogous isomers) as a high-fidelity nucleophile in Nucleophilic Aromatic Substitution (
While simple anilines are ubiquitous in medicinal chemistry, this specific scaffold presents a unique "push-pull" electronic profile combined with orthogonal steric protection. The 2,6-dimethyl substitution pattern (ortho to the nitrile) sterically shields the hydrolytically sensitive nitrile group while leaving the para-amino group electronically tuned and sterically accessible for coupling. This molecule is a critical building block in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Diarylpyrimidines (DAPYs).[1]
Molecule Profile & Reactivity Analysis
Compound: this compound
Role in
-
Nitrile (C1): Strong Electron Withdrawing Group (EWG). Activates the ring for metabolic stability but deactivates the amine nucleophilicity via inductive effects.
-
Amino Group (C4): The nucleophilic center. Located para to the nitrile, it pushes electron density into the ring, counteracting the nitrile's pull.
-
2,6-Dimethyl Groups:
-
Steric Role: They create a "picket fence" around the nitrile, preventing hydrolysis (to amide/acid) under the harsh basic conditions often required for
. -
Conformational Role: In the final drug architecture, these methyls force the phenyl ring out of planarity, often locking the molecule into a bioactive "butterfly" or "horseshoe" conformation.
-
Reactivity Matrix
| Parameter | Characteristic | Implication for Protocol |
| Nucleophilicity | Moderate | Requires polar aprotic solvents (DMSO, NMP) to strip cation solvation and boost reactivity.[1][2] |
| Basicity | Low ( | Less prone to protonation in acidic media, but requires non-nucleophilic bases (e.g., |
| Steric Hindrance | Low (at | The amine is unhindered (methyls are meta to amine), allowing rapid attack on electrophiles. |
| Thermal Stability | High | Compatible with microwave synthesis up to 180°C. |
Experimental Protocols
Protocol A: Synthesis of the Nucleophile (Precursor Synthesis)
Context: If the material is not commercially sourced, it is synthesized from 3,5-dimethylaniline via electrophilic halogenation followed by Rosenmund-von Braun cyanation.[1]
Workflow:
-
Bromination: 3,5-Dimethylaniline
4-Bromo-3,5-dimethylaniline.[1] -
Cyanation: 4-Bromo-3,5-dimethylaniline + CuCN
this compound.[1]-
Note on Numbering: Upon cyanation, the nitrile carbon becomes C1, shifting the methyls to positions 2 and 6.
-
Protocol B: Coupling with Chloropyrimidines (Core Application)
Objective: Coupling this compound with 2,4-dichloropyrimidine to form a DAPY scaffold.[1]
Reagents:
-
Nucleophile: this compound (1.0 equiv)[1]
-
Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) or p-Toluenesulfonic acid (pTSA) for acid-catalyzed variation.[1][2] -
Solvent: NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane (anhydrous).[1]
Step-by-Step Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C.
-
Purge the reaction vessel (pressure vial or round-bottom flask) with Argon.[1]
-
-
Dissolution:
-
Dissolve 2,4-dichloropyrimidine (1.1 equiv) in NMP (0.5 M concentration).
-
Add this compound (1.0 equiv).
-
-
Activation:
-
Method A (Basic): Add
(2.0 equiv). This acts as an HF/HCl scavenger and proton sponge.[2] -
Method B (Acidic - Preferred for regioselectivity): Add pTSA (1.0 equiv). Protonation of the pyrimidine ring makes C4 more electrophilic.
-
-
Reaction:
-
Heat to 130°C for 12-16 hours.
-
Microwave Alternative: 160°C for 45 minutes (High absorption setting).
-
-
Workup (Self-Validating Step):
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% MeOH in DCM).[1]
-
Mechanism & Pathway Visualization
The following diagram illustrates the
Figure 1: Reaction coordinate for the coupling of this compound. The rate-determining step is typically the formation of the Meisenheimer complex (
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Nucleophile is too weak; Pyrimidine not activated enough. | Switch solvent to DMSO (higher dielectric constant). Increase Temp to 150°C. Add acid catalyst (pTSA) to activate the electrophile. |
| Black Tar / Polymerization | Oxidation of aniline or thermal decomposition. | Degas solvents thoroughly (Argon sparge). Lower temp to 110°C and extend time. |
| Regioisomer Mixture (C2 vs C4) | Competitive attack at C2 and C4 of pyrimidine. | Lower Temperature. C4 is kinetically favored (less hindered). High temps promote thermodynamic mixtures. Use Acid Catalysis (favors C4). |
| Hydrolysis of Nitrile | Base concentration too high or water present. | Ensure anhydrous conditions. The 2,6-dimethyl groups protect against this, but prolonged boiling in aqueous base will eventually hydrolyze it to the amide. |
Strategic Decision Tree: Synthesis Workflow
Figure 2: Workflow decision tree for sourcing and utilizing the scaffold.[1]
References
-
Janssen Pharmaceutica NV. (2004). Preparation of pyrimidine derivatives for the treatment of HIV infection. World Intellectual Property Organization. WO2004016581.
-
Organic Syntheses. (1955). Nucleophilic Aromatic Substitution: General Mechanisms. Organic Syntheses, Coll. Vol. 3, p.53.
-
BenchChem. (2025).[3][8] Synthesis and Properties of Amino-benzonitriles. Technical Protocols Database.
-
PubChem. (2025). Compound Summary: this compound.[1][9][10] National Library of Medicine. [1]
-
Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates: Diarylpyrimidines. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]
- 2. CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethyl-phenyl]amino]pyrimidin-2-yl]amino]benzonitrile CAS#: 500287-72-9 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
standard operating procedure for handling 4-Amino-2,6-dimethylbenzonitrile in lab
Application Note & Standard Operating Procedure (SOP)
Introduction: The Rilpivirine Precursor
4-Amino-2,6-dimethylbenzonitrile (CAS 114820-10-9) is a specialized bifunctional building block primarily utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Rilpivirine (TMC278) .
Structurally, the molecule features a sterically congested nitrile group (flanked by ortho-methyls) and an unhindered para-amino group. This unique architecture dictates its reactivity: the amino group acts as a potent nucleophile for Buchwald-Hartwig couplings or Nucleophilic Aromatic Substitutions (
Why This SOP is Critical: While aryl nitriles are generally stable, the combination of the aniline functionality and the potential for trace cyanide release under extreme acidic/thermal stress demands a rigorous safety protocol. Furthermore, the high value of this intermediate in HIV drug development necessitates handling procedures that maximize yield and prevent oxidative degradation.
Health, Safety, & Environment (HSE) Profile
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Target Organ Toxicity: Blood (Methemoglobinemia risk due to aniline moiety).
Critical Safety Parameters:
| Parameter | Specification | Rationale |
| OEL (Occupational Exposure Limit) | Treat as < 0.1 mg/m³ | Potent pharmacophore precursor; conservative containment required. |
| Glove Permeation | Nitrile (Double) or Laminate | Standard nitrile gloves may degrade upon prolonged exposure to the organic solvents (DMSO/DMF) used to dissolve this compound. |
| Incompatibility | Strong Acids, Oxidizers | Acid Contact: Potential hydrolysis to amide/acid. Oxidizers: Rapid formation of azo/nitro compounds or polymerization. |
| Engineering Controls | ISO 5 Fume Hood / Glovebox | Prevent inhalation of dust. Static-dissipative weighing environment recommended. |
Storage & Stability Protocol
To ensure the integrity of this compound for catalytic coupling reactions:
-
Atmosphere: Store under Argon or Nitrogen . The aniline amine is susceptible to slow oxidation (browning) upon air exposure.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers which may catalyze degradation or leach ions that poison downstream Pd-catalysts.
-
Shelf-Life: Re-test purity (HPLC) every 6 months. Purity >98% is required for high-yield Buchwald-Hartwig couplings.
Handling & Solubilization
Solubility Profile:
-
Soluble: DMSO, DMF, NMP, Dichloromethane (DCM), Ethyl Acetate.
-
Sparingly Soluble: Methanol, Ethanol.
-
Insoluble: Water.
Weighing Procedure:
-
De-static: Use an ionizing bar or anti-static gun on the weighing boat. The powder is often electrostatic and "sticky."
-
Transfer: Do not use metal spatulas if the downstream reaction involves palladium catalysis (trace metal contamination risk). Use ceramic or PTFE-coated spatulas .
-
Dissolution: For reaction preparation, pre-dissolve the solid in the reaction solvent (e.g., NMP) inside the fume hood before transferring to the reaction vessel.
Application Protocol: Coupling (Rilpivirine Analog Synthesis)
This protocol describes the coupling of this compound with a chloropyrimidine, a key step in synthesizing diarylpyrimidine (DAPY) NNRTIs.
Reaction Scheme:
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)
-
Base:
(anhydrous, 2.5 equiv) or DIPEA (3.0 equiv) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Charging:
-
Add this compound (Solid) and 2,4-Dichloropyrimidine (Solid).
-
Add anhydrous NMP (Concentration ~0.2 M).
-
Note: If using DIPEA, add it via syringe after the solids dissolve. If using
, add it as a solid now.
-
-
Reaction:
-
Heat the mixture to 100–120°C .
-
Monitor via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes). The starting aniline (
) should disappear, replaced by a lower polarity product ( ). -
Duration: Typically 4–12 hours.
-
-
Workup (Precipitation Method):
-
Cool reaction mixture to Room Temperature (RT).
-
Slowly pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. The hydrophobic product should precipitate as a beige/white solid.
-
Why? This removes the water-soluble NMP and inorganic salts, avoiding a tedious extraction.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake with water (
) and cold isopropanol ( ). -
Dry in a vacuum oven at 45°C overnight.
-
Workflow Visualization
Figure 1: Safe Handling & Synthesis Workflow
Caption: Operational workflow for handling this compound from storage to reaction workup.
Waste Disposal & Emergency Procedures
Waste Streams:
-
Solid Waste: Contaminated gloves, weighing boats, and filter papers must be disposed of in "Hazardous Solid Waste" bins (incineration recommended).
-
Liquid Waste: The filtrate from the workup (Water + NMP + traces of nitrile) must be labeled "Aqueous Waste with Organic Contaminants - TOXIC." Do not pour down the drain.
Emergency Scenarios:
-
Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels, wipe up, and place in a sealed bag.
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. The lipophilic nature of the compound aids skin absorption; speed is critical.
-
Cyanide Precaution: While free cyanide release is unlikely, if the compound is exposed to strong acids (
), evacuate the area and test air quality.
References
-
Janssen Pharmaceutica NV. (2003). Preparation of pyrimidine derivatives for the treatment of HIV infection. World Intellectual Property Organization. Patent WO2003016306A1. Link
-
Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Merck KGaA. Link
-
PubChem. (2025).[1] Compound Summary: this compound (CAS 114820-10-9).[2] National Center for Biotechnology Information. Link
-
Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-dimethylbenzonitrile
The following technical guide is designed for organic chemists and process engineers dealing with the synthesis of 4-Amino-2,6-dimethylbenzonitrile .
This guide addresses the specific challenge of regioselectivity (placing substituents correctly on the xylene core) and catalyst longevity (preventing amine poisoning during cyanation).
Topic: Yield Optimization & Process Troubleshooting Target Molecule: this compound (CAS: 74896-24-5) Key Intermediate: 4-Bromo-3,5-dimethylaniline
The Core Challenge: The "Numbering Shift" Trap
Before beginning, researchers must verify the target structure to avoid regiochemical errors. The synthesis involves a nomenclature shift due to priority rules.
-
Starting Material (Aniline Priority): 3,5-Dimethylaniline.[1][2][3] (Methyls are meta to the amine).
-
Target Product (Nitrile Priority): this compound. (Methyls are ortho to the nitrile).
The chemical transformation is:
3,5-Dimethylaniline
Critical Insight: Direct bromination of 3,5-dimethylaniline often fails to achieve high yields because the position para to the amine (the target site) is sterically hindered by the two flanking methyl groups. Furthermore, the free amine poisons the Palladium catalysts required for high-yield cyanation.
The Optimized Workflow (The "TFA-Shield" Protocol)
To maximize yield (>90% per step), we recommend the Protection-Bromination-Cyanation-Deprotection route. This avoids the formation of the ortho-bromo impurity and protects the catalyst.
Workflow Diagram
Caption: Optimized 4-step pathway utilizing Trifluoroacetyl (TFA) protection to ensure regioselectivity and catalyst stability.
Detailed Experimental Protocols
Phase 1: Regioselective Bromination (Yield: ~96%)
Objective: Install bromine at the sterically crowded 4-position while preventing 2-position (ortho) attack. Mechanism: The bulky TFA group sterically shields the ortho positions (2,6), forcing the bromine to the para position (4).
-
Protection: Dissolve 3,5-dimethylaniline (1.0 equiv) in DCM at 0°C. Add Trifluoroacetic anhydride (TFAA, 1.25 equiv) dropwise. Stir 30 min.
-
Bromination: To the same pot (or after isolation), add molecular Bromine (Br2, 0.97 equiv) slowly at 0°C.
-
Note: Do not use excess bromine; it promotes poly-bromination.
-
-
Workup: Quench with saturated NaHCO3. Extract with DCM.[1]
-
Result: N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide .
Phase 2: Palladium-Catalyzed Cyanation (Yield: ~85-90%)
Objective: Replace Bromine with Nitrile without poisoning the catalyst. Why not CuCN? The Rosenmund-von Braun reaction (CuCN) requires harsh heat (200°C) and often yields difficult-to-separate copper wastes. Pd-catalyzed cyanation is cleaner and higher yielding if the amine is protected.
-
Reagents:
-
Substrate: N-TFA-4-bromo-3,5-dimethylaniline (1.0 equiv).
-
Source: Zn(CN)2 (0.6 equiv).
-
Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%) OR Pd(PPh3)4 (5 mol%).
-
Solvent: DMF or NMP (degassed).
-
-
Procedure: Heat to 120°C for 4–6 hours under Argon/Nitrogen.
-
Monitoring: Monitor disappearance of bromide via TLC/HPLC.
-
Workup: Cool. Dilute with EtOAc. Wash with water/brine to remove DMF.
-
Tip: Use 10% NH4OH wash to scavenge residual Zinc/Palladium species.
-
Phase 3: Deprotection (Yield: ~95%)
-
Reagents: NaOH (2.0 equiv) in MeOH/Water (3:1).
-
Procedure: Heat to 60°C for 2 hours.
-
Isolation: Evaporate MeOH. The product, This compound , will precipitate or can be extracted with EtOAc.
Troubleshooting Guide & FAQs
Comparison of Methods
| Method | Regioselectivity | Catalyst Stability | Overall Yield | Difficulty |
| Direct Bromination (NBS) | Poor (Mix of 2-Br and 4-Br) | N/A | 60-68% | Low |
| Direct Cyanation (CuCN) | N/A | Good (Cu tolerates amines) | 50-60% | High (Workup) |
| TFA-Protected Route (Recommended) | Excellent (Para-selective) | High (Pd protected) | >80% | Moderate |
Troubleshooting Scenarios
Q1: My bromination step yields a mixture of isomers (approx. 80:20). How do I fix this?
-
Cause: You likely used direct bromination (NBS or Br2 on free aniline). The free amine directs ortho and para.[4] While para is favored, the flanking methyls make it crowded, pushing some reaction to the ortho position.
-
Fix: Switch to the TFA-protection method. The bulky TFA group physically blocks the ortho positions, forcing >95% of the bromine to the para position.
Q2: The cyanation reaction stalls at 50% conversion.
-
Cause A (Oxygen): Pd(0) is extremely oxygen-sensitive. Ensure rigorous degassing (freeze-pump-thaw or sparging with Ar for 20 min).
-
Cause B (Poisoning): If you skipped the protection step, the free amine is coordinating to the Pd, shutting down the catalytic cycle.
-
Fix: Add Zn powder (10 mol%) to the reaction to help regenerate Pd(0), or add more ligand (Xantphos). Ideally, use the protected substrate.
Q3: The final product has a green/blue tint.
-
Cause: Residual Copper (if using CuCN) or Palladium/Zinc complexes.
-
Fix: Wash the organic phase with aqueous ethylenediamine or 10% ammonium hydroxide . These are excellent chelators that will pull metal residues into the aqueous phase.
Q4: Can I use CuCN instead of Pd/Zn(CN)2?
-
Answer: Yes, but expect lower yields (~60%). If you choose this route, you do not strictly need to protect the amine, as Copper is less sensitive to amine poisoning than Palladium. However, the high temperature (180-200°C) required for aryl bromides often leads to tar formation.
References
-
Synthesis of 4-Bromo-3,5-dimethylaniline (Protected Route)
- Source: ChemicalBook / Patent Data. "Method involving TFA protection for high regioselectivity."
-
URL:
-
Palladium-Catalyzed Cyanation (General Protocols)
- Source: Organic Syntheses / NIH.
-
URL:
-
Regioselectivity in Aniline Bromination
- Source: Beilstein Journal of Organic Chemistry.
-
URL:
-
Target Compound Data (this compound)
- Source: CymitQuimica / CAS D
-
URL:
Sources
minimizing side reactions during diazotization of 4-Amino-2,6-dimethylbenzonitrile
Part 1: Diagnostic Overview & Mechanistic Insight
The Substrate Challenge
You are working with 4-Amino-2,6-dimethylbenzonitrile . To troubleshoot effectively, we must first understand the electronic and steric environment of this specific isomer:
-
Electronic Environment (The "Pull"): The nitrile group (-CN) at position 1 is a strong Electron Withdrawing Group (EWG). This deactivates the ring, making the amine at position 4 less nucleophilic than a standard aniline. Consequently, the initial attack on the nitrosonium ion (
) is slower. -
Steric Environment (The "Trap"): Unlike the 3,5-dimethyl isomer, where the amine is sterically hindered by methyl groups, the amine in your substrate (2,6-dimethyl) is unhindered (flanked by protons at C3/C5).
-
Implication: The unreacted amine is sterically accessible and prone to attacking the formed diazonium salt. This leads to diazo coupling (azo dye formation) , the most common cause of "tar" or red/orange byproducts in this reaction.
-
-
Solubility: The combination of the nitrile and two methyl groups significantly lowers solubility in cold aqueous mineral acids (HCl), leading to heterogeneous reaction mixtures and "hot spots" where side reactions thrive.
Critical Process Parameters (CPPs)
| Parameter | Target | Risk of Deviation |
| Acidity ( | High (>2.5 M excess) | Low Acid: Free amine remains unprotonated, leading to azo coupling. Wrong Acid: Poor solubility leads to incomplete reaction. |
| Temperature | -5°C to 0°C | >5°C: Hydrolysis to phenol (4-hydroxy-2,6-dimethylbenzonitrile). <-10°C: Reaction stalls; accumulation of nitrosyl species (explosion risk upon warming). |
| Addition Rate | Slow, Sub-surface | Fast Addition: Local excess of nitrite causes NO gas evolution and side reactions. |
Part 2: Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired pathway and the two primary side reactions (Coupling vs. Hydrolysis).
Caption: Kinetic competition in diazotization. Red paths indicate failure modes caused by low acidity (coupling) or high temperature (hydrolysis).
Part 3: Optimized Protocol (The "Golden Standard")
This protocol uses a Sulfuric Acid/Acetic Acid system to solve the solubility issue and prevent azo coupling.
Reagents:
-
Substrate: 1.0 eq
-
Solvent: Acetic Acid (Glacial) /
(conc.) -
Nitrosyl Source:
(aq) or Nitrosyl Sulfuric Acid ( in )
Step-by-Step:
-
Dissolution (Critical):
-
Charge the this compound into a reactor.
-
Add Glacial Acetic Acid (5-10 volumes) . Stir until partially dissolved.
-
Why? Acetic acid acts as a co-solvent to break the crystal lattice of the lipophilic substrate.
-
-
Acidification:
-
Cool to 10°C.
-
Add Conc.
(2.5 - 3.0 eq) dropwise. The mixture may form a slurry of the amine sulfate salt. This is fine if the particles are fine/dispersed. -
Why? Sulfuric acid provides the protons required to suppress the free amine concentration to near zero, preventing azo coupling.
-
-
Diazotization:
-
Cool the mixture to -5°C to 0°C .
-
Add
(1.1 eq) dissolved in minimum water (approx 40% w/w solution) sub-surface over 30-45 minutes. -
Control: Maintain internal temperature strictly < 5°C.
-
-
Endpoint Check:
-
Stir for 30 minutes post-addition.
-
Starch-Iodide Test: Must be immediately Blue/Black (indicates excess
). -
Urea Quench: If the test is positive, add small amounts of Urea or Sulfamic acid to destroy excess nitrous acid before the next step (e.g., Sandmeyer).
-
Part 4: Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned bright orange/red and became gummy. What happened?
Diagnosis: Azo Coupling (Self-Coupling). Mechanism: The acid concentration was too low or the addition of nitrite was too slow. The diazonium salt formed and immediately reacted with unreacted amine (which is a nucleophile) because the amine wasn't fully protonated. Corrective Action:
-
Immediate: The batch is likely compromised.
-
Prevention: Increase acid equivalents (switch from HCl to
). Ensure the starting material is fully dispersed/dissolved as a salt before adding nitrite.
Q2: I smell a "phenolic" odor, and yield is low.
Diagnosis: Hydrolysis.[1][2]
Mechanism: Water attacked the diazonium cation (
-
Check Temp: Did the internal temp spike above 5°C during addition?
-
Check Water: Reduce water volume. If using
, use a saturated solution. Consider using Nitrosyl Sulfuric Acid (commercially available) in anhydrous conditions to eliminate water entirely.
Q3: My substrate won't dissolve in 6M HCl.
Diagnosis: Lipophilicity of the 2,6-dimethylbenzonitrile scaffold. Corrective Action:
-
Do not heat to dissolve (this degrades the amine).
-
Switch Solvent: Use the Acetic Acid/Sulfuric Acid method described in Part 3. Alternatively, use Acetonitrile (MeCN) as a co-solvent with HCl, but keep the temperature lower (-10°C) as MeCN can react with nitrosyl species.
Q4: Can I use Isoamyl Nitrite instead of Sodium Nitrite?
Answer: Yes, this is often preferred for lipophilic substrates (Doyle-Kneen diazotization).
Protocol Adjustment: Dissolve substrate in MeCN or THF. Add acid (e.g.,
Part 5: Decision Logic for Optimization
Use this flow to determine the best protocol for your specific constraints.
Caption: Decision tree for selecting the solvent system based on solubility and scale.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Diazotization Mechanisms).
-
Organic Syntheses. (1955). Diazotization of amines and Sandmeyer reactions.[3][4] Coll. Vol. 3, p. 185.
-
Filimonov, V. D., et al. (2008).[5][6] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[5][6] Organic Letters, 10(18), 3961–3964. (Modern anhydrous diazotization methods).
-
Google Patents. (2006). WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile. (Specific reference to 2,6-dimethylbenzonitrile intermediates).
-
BenchChem. (n.d.). Optimization of reaction conditions for 2-Amino-4,6-dimethylbenzonitrile synthesis. (Analogous chemistry for dimethylbenzonitrile isomers).
Sources
solubility issues with 4-Amino-2,6-dimethylbenzonitrile in aqueous media
This technical guide addresses the solubility challenges associated with 4-Amino-2,6-dimethylbenzonitrile (CAS: 3279-76-3). It is designed for researchers encountering precipitation, "oiling out," or inconsistent assay results.
Topic: Solubility Optimization & Troubleshooting in Aqueous Media
The Physicochemical Landscape
To solve solubility issues, we must first understand the molecular forces at play. This compound is a classic "Brick Dust" molecule—it possesses high crystal lattice energy (due to symmetry and stacking) and moderate lipophilicity, making it thermodynamically resistant to dissolving in water.[1][2]
Molecular Profile
| Property | Value (Approx.)[1][2][3][4][5][6][7][8] | Implication for Solubility |
| LogP (Octanol/Water) | ~2.2 – 2.5 | Moderately lipophilic.[1][2][9] Prefers organic phases. |
| pKa (Conjugate Acid) | ~1.8 – 2.3 | CRITICAL: The nitrile group is strongly electron-withdrawing, drastically reducing the basicity of the amine.[1][2] |
| Ionization State | Neutral at pH > 3.0 | At physiological pH (7.4), the molecule is >99.9% un-ionized , leading to immediate precipitation.[1][2] |
| Crystal Structure | High Melting Point Solid | High energy required to break the crystal lattice (Solubility |
The "pKa Trap"
Many researchers assume that because the molecule has an amino group (
-
Due to the electron-withdrawing nitrile group, the pKa is exceptionally low (~2.0).[1]
-
To protonate this amine and achieve ionic solubility, the pH must be at least 2 units below the pKa (i.e., pH < 0).
-
Result: In standard acidic buffers (pH 4.0, citrate/acetate), the molecule remains neutral and insoluble.[1]
Troubleshooting Guide (Q&A)
Scenario A: Biological Assays & Stock Preparation
Q: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why? A: This is a "crash-out" event caused by the hydrophobic effect.[1][2]
-
Mechanism: In DMSO, the molecule is solvated by dipole-dipole interactions.[1][2] When water (PBS) is added, the high dielectric constant of water forces the hydrophobic this compound molecules to aggregate to minimize water contact.[1] Since the molecule is neutral at pH 7.4, there is no electrostatic repulsion to prevent aggregation.
-
Solution:
-
Limit Final Concentration: Ensure the final concentration is below the thermodynamic solubility limit (likely < 50 µM in 1% DMSO).
-
Intermediate Dilution: Do not pipette DMSO stock directly into the bulk media. Predilute the stock in a transition solvent (e.g., 1:1 DMSO:Water) before the final spike, though this only delays precipitation.
-
Use a Carrier: Pre-complex the compound with 20% HP-β-Cyclodextrin in the aqueous phase before adding the stock.
-
Q: Can I use an acid salt (e.g., HCl salt) to improve solubility? A: Proceed with extreme caution.
-
Risk: Because the pKa is so low (~2), the salt is hydrolytically unstable .[1][2]
-
Observation: You might dissolve the solid HCl salt in water, but it will release protons to the water, causing the pH to rise locally. As the pH rises above 2, the free base forms and precipitates.
-
Protocol: If you must use a salt, the solvent itself must be strongly acidic (0.1 M HCl or H₂SO₄) to suppress hydrolysis.[1][2]
Scenario B: Synthesis & Purification
Q: During workup, the product "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a supercooled liquid rather than a crystal.[1][2] This is common with methylated anilines due to steric hindrance disrupting packing.[1][2]
-
Fix 1 (Seeding): Retain a small amount of crude solid.[1][2] Heat the biphasic mixture until clear, cool slowly to the cloud point, and add the seed crystal.
-
Fix 2 (Co-solvent): If recrystallizing from water/ethanol, increase the ethanol fraction.[1][2] Water acts as an anti-solvent; adding it too fast forces the oil out.[2]
Decision Tree: Solubilization Strategy
The following logic flow helps you choose the correct solvent system based on your application.
Caption: Logical workflow for selecting the appropriate solvent system based on experimental intent.
Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Self-validating step: Visual check for "Schlieren lines" (mixing waves) vs. particulates.
-
Weighing: Weigh approx. 14.6 mg of this compound (MW ≈ 146.19 g/mol ).[1][2]
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid water-containing DMSO, as it lowers solubility power.[1][2]
-
Dissolution: Add 10 mL of DMSO. Vortex for 30 seconds.[1][2]
-
Storage: Aliquot into amber glass vials. Store at -20°C.
Protocol B: Kinetic Solubility Screen (Buffer Compatibility)
Use this to determine the maximum concentration your specific assay buffer can tolerate.[1][2]
-
Prepare a 96-well plate with 198 µL of your assay buffer (e.g., PBS, DMEM) in each well.
-
Add 2 µL of DMSO stock at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM) to create a concentration gradient.
-
Incubate: Shake at 500 rpm for 2 hours at Room Temp.
-
Read: Measure Absorbance at 600 nm (turbidity).
Solubility Data Reference Table
| Solvent Class | Representative Solvent | Solubility Rating | Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Best for stock solutions.[1][2][9] |
| Polar Protic | Methanol, Ethanol | Moderate | Good for synthesis; solubility decreases drastically with water addition.[1][2] |
| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction from aqueous layers.[1][2] |
| Aqueous (Neutral) | Water, PBS (pH 7.[1][2]4) | Negligible (< 0.05 mg/mL) | "Brick Dust."[1][2] Do not use without co-solvents.[1][2] |
| Aqueous (Acidic) | 0.1 M HCl | Moderate | Soluble as the anilinium salt, but prone to hydrolysis if diluted.[1][2] |
References
-
Yalkowsky, S. H., et al. (2010).[1][2][3][10] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Provides the foundational "General Solubility Equation" used to estimate solubility of rigid aromatic amines).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70967, 4-(Dimethylamino)benzonitrile. (Used as a structural proxy for pKa and physicochemical properties).[1][2][11] Link[1][2]
-
NIST Chemistry WebBook. 2,6-Dimethylbenzonitrile Thermochemical Data. (Source for thermodynamic stability and melting point comparisons). Link
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative source on the "pKa Flux" and solubility-pH profiles for weak bases).
Sources
- 1. 4-Amino-2,6-dimethylbenzaldehyde | C9H11NO | CID 12381235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. 1885-29-6 CAS MSDS (2-Aminobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Aminobenzonitrile - High Quality at Best Prices [sonalplasrubind.com]
- 7. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 8. 4-Amino-2,6-dimethylpyridine, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 9. CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile [cymitquimica.com]
- 10. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 11. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
optimizing reaction temperature for 4-Amino-2,6-dimethylbenzonitrile coupling
Here is the technical support guide for optimizing the coupling of 4-Amino-2,6-dimethylbenzonitrile.
Topic: Thermal Optimization for this compound Coupling
Executive Summary & Chemical Context
The Challenge: Coupling This compound (ADMB) presents a classic "push-pull" conflict in organic synthesis.
-
Electronic Deactivation (The "Pull"): The nitrile group at the para position is a strong electron-withdrawing group (EWG). This significantly reduces the electron density on the amine, rendering it a poor nucleophile . High thermal energy is often required to overcome the activation barrier for coupling (e.g.,
or Buchwald-Hartwig). -
Thermal Instability (The "Push"): While the 2,6-dimethyl substitution provides steric shielding to the nitrile, prolonged exposure to high temperatures (
), especially in the presence of bases and trace moisture, risks nitrile hydrolysis (converting -CN to -CONH ).
The Solution: Optimization lies in identifying the "Thermal Sweet Spot"—typically 80°C to 100°C under catalytic conditions—where the amine is activated enough to react, but the nitrile remains kinetically stable.
Critical Decision Pathways (Visual Guide)
The following flowchart illustrates the decision logic for troubleshooting reaction temperature based on observed intermediates and byproducts.
Figure 1: Logic gate for thermal optimization based on reaction conversion and impurity profiling.
Troubleshooting & FAQs
Q1: I am observing low conversion (<20%) even at 80°C. Should I simply increase the temperature to reflux (110°C+)?
Recommendation: Proceed with caution. Before increasing temperature, evaluate your catalytic system . Because the nitrile group deactivates the amine, the rate-determining step in Buchwald-Hartwig coupling often shifts to the transmetallation or reductive elimination steps.
-
The Risk: Heating ADMB above 110°C in basic media exponentially increases the rate of nitrile hydration, even with the steric protection of the 2,6-methyl groups [1].
-
The Fix: Instead of heat, increase the intrinsic reactivity of the catalyst. Switch to electron-rich, bulky phosphine ligands like Xantphos or BrettPhos , or use Pd-PEPPSI precatalysts, which are designed to couple deactivated anilines at lower temperatures (60-80°C) [2].
Q2: My LCMS shows a mass peak of M+18 relative to the product. Is this due to the temperature?
Diagnosis: Yes, this is the Primary Amide Impurity (Nitrile Hydrolysis).
Mechanism: At high temperatures, the base (e.g., Cs
-
Temperature: Cap your reaction temperature at 100°C .
-
Water Control: This is a temperature-dependent side reaction. If you must heat high, your solvent must be anhydrous. Ensure solvent water content (Karl Fischer) is < 50 ppm .
-
Base Switch: If using hydroxides or alkoxides (e.g., NaOtBu), switch to anhydrous tribasic potassium phosphate (K
PO ) or cesium carbonate (Cs CO ) . These are milder and less likely to promote hydrolysis at elevated temperatures [3].
Q3: Can I use Microwave irradiation to speed up this coupling?
Recommendation: Yes, but with strict "Hold Time" limits.
Microwave heating is highly effective for ADMB couplings because it allows you to reach high activation energies (
-
Protocol: Set a ceiling temperature of 130°C.
-
Time: Limit irradiation to 10–20 minutes .
-
Why: The hydrolysis of the nitrile is time-dependent. Flash heating often allows the fast cross-coupling (C-N bond formation) to outcompete the slower hydrolysis reaction [4].
Comparative Data: Thermal vs. Catalytic Protocols
The following table summarizes the impact of temperature on yield and purity for ADMB coupling (e.g., with a chloropyrimidine partner).
| Parameter | Thermal | Pd-Catalyzed (Buchwald-Hartwig) |
| Temperature | 140°C - 160°C (Melt/Fusion) | 80°C - 100°C |
| Solvent | NMP or Solvent-free | Toluene, 1,4-Dioxane, or t-Amyl Alcohol |
| Base | None or DIPEA | Cs |
| Typical Yield | 40 - 60% | 85 - 95% |
| Major Impurity | Amide (Hydrolysis) + Oligomers | Minimal (Trace dehalogenation) |
| Reaction Time | 12 - 24 Hours | 2 - 6 Hours |
Data aggregated from process optimization studies for diarylpyrimidine synthesis [5].
Standardized Protocol (Self-Validating)
Objective: Coupling this compound with an aryl halide (Ar-Cl/Br).
Reagents:
-
This compound (1.0 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(OAc)
(2 mol%) + Xantphos (4 mol%) -
Base: Cs
CO (2.0 equiv, dried) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the solid reagents. Evacuate and backfill with Argon (
). Validation: Oxygen inhibits the Pd catalyst; failure here leads to "Pd black" precipitation. -
Solvation: Add anhydrous 1,4-Dioxane.
-
Thermal Ramp: Place in a pre-heated block at 90°C .
-
Why 90°C? This is the safe zone. It provides enough energy to activate the deactivated aniline but stays below the 105°C threshold where nitrile hydrolysis accelerates in dioxane/carbonate systems.
-
-
Monitoring: Check LCMS at 2 hours.
-
Checkpoint: If conversion < 50%, raise temperature to 100°C. Do not exceed 110°C.
-
-
Workup: Cool to room temperature immediately upon completion to prevent post-reaction hydrolysis.
References
-
Hydrolysis Risks in Nitrile Chemistry: Title: "Basic hydrolysis of nitriles: Mechanism and Conditions" Source:[2] Quimica Organica URL:[Link]
-
Catalyst Selection for Deactivated Anilines: Title: "Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst" Source:Angewandte Chemie International Edition (via PubMed) URL:[Link]
-
Base Selection in Buchwald-Hartwig: Title: "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Source: WuXi AppTec URL:[Link]
-
Microwave Acceleration: Title: "The development of an effective synthetic route of rilpivirine" Source:BMC Chemistry URL:[Link]
-
Process Optimization Data: Title: "An Improved Rilpivirine Process (Patent EP2643294)" Source: European Patent Office URL:[Link]
Sources
stability of 4-Amino-2,6-dimethylbenzonitrile under acidic conditions
Technical Support Guide: Stability of 4-Amino-2,6-dimethylbenzonitrile in Acidic Media
Part 1: Executive Technical Summary
Compound: this compound (CAS: 114820-10-9) Core Stability Profile: High Chemical Stability / pH-Dependent Solubility[1]
The stability of this compound in acidic conditions is governed by two competing structural factors: the basicity of the aniline nitrogen and the steric shielding of the nitrile carbon .[1]
-
Nitrile Inertness (The Ortho-Effect): Unlike typical benzonitriles, this molecule exhibits exceptional resistance to acid-catalyzed hydrolysis.[1] The two methyl groups at the 2,6-positions create a "steric gate" that physically blocks the attack of water molecules on the nitrile carbon, even under conditions that would rapidly hydrolyze a non-hindered nitrile (e.g., 4-aminobenzonitrile).
-
Amine Protonation: The primary interaction in acid is the protonation of the 4-amino group. Due to the electron-withdrawing nature of the nitrile group (Hammett
), the amino group is significantly less basic (pKa 1.7–2.2) than unsubstituted aniline (pKa 4.6).[1]
Part 2: Troubleshooting & FAQs
Scenario 1: Solubility & Dissolution
Q: "I am trying to dissolve the compound in 5% Acetic Acid or pH 4.0 buffer, but it remains a suspension. Is it degrading?"
-
Diagnosis: No, it is not degrading; it is simply not protonated.[2]
-
Root Cause: The pKa of the amino group is extremely low (~1.7–2.0). Weak acids like acetic acid (pH ~3-4) are insufficient to drive the protonation equilibrium (
) far enough to the right to solubilize the hydrophobic aromatic core.[1] -
Solution: You must use a stronger acid to achieve solubility.[1]
-
Recommended: 0.1 M to 1.0 M HCl or Methanesulfonic acid (MSA).[1]
-
Target pH: Ensure the final solution pH is
.
-
Scenario 2: Chemical Stability in Solution
Q: "I left my sample in 1N HCl at room temperature for 24 hours. Will the nitrile hydrolyze to the carboxylic acid?"
-
Diagnosis: Highly unlikely.[1] The compound is chemically stable under these conditions.
-
Technical Insight: The rate-determining step for nitrile hydrolysis is the nucleophilic attack of water on the protonated nitrile. In 2,6-dimethyl systems, the trajectory for this attack is sterically encumbered.[2][3] Literature data on homologous 2,6-dimethylbenzonitriles indicates they resist hydrolysis even in boiling dilute acid.[1][2]
-
Risk Assessment:
Scenario 3: Unexpected HPLC Peaks
Q: "I see a small new peak eluting earlier than my main peak after acidic storage. Is it the hydrolysis product?"
-
Diagnosis: It is likely an oxidation impurity, not a hydrolysis product.[2]
-
Root Cause: Anilines are susceptible to oxidation, forming azo-dimers or quinone-imines, especially in solution and exposed to light.[1][2] Hydrolysis products (amides/acids) typically elute significantly earlier (more polar), but oxidation products can vary.
-
Verification: Check the UV spectrum of the impurity.
-
Hydrolysis (Amide): UV spectrum similar to parent, slight shift.
-
Oxidation: Distinct bathochromic shift (yellow/orange color) or broad absorption in the visible region.
-
Part 3: Mechanistic Analysis & Visualization
The following diagram illustrates the divergent pathways in acidic media. Note the high energy barrier (red X) preventing hydrolysis compared to the rapid protonation equilibrium.
Figure 1: Reaction pathways of this compound in acid. The 2,6-dimethyl steric blockade effectively arrests the pathway at the nitrile or amide stage.
Part 4: Validated Experimental Protocols
Protocol A: Solubility & Stability Testing
Use this protocol to confirm the integrity of your lot or prepare stock solutions.
Materials:
-
1.0 M Hydrochloric Acid (HCl)[1]
-
HPLC-grade Acetonitrile (ACN)[1]
-
Amber glass vials (to prevent photo-oxidation)[1]
Procedure:
-
Preparation: Weigh 10 mg of this compound.
-
Solubilization: Add 10 mL of 1.0 M HCl . Vortex for 1 minute.
-
Observation: Solution should be clear and colorless to pale yellow. If turbid, sonicate for 5 minutes.[2]
-
-
Stress Test: Split the sample into two vials.
-
Vial A: Store at 4°C (Control).
-
Vial B: Store at Ambient Temperature (25°C) for 24 hours.
-
-
Analysis: Dilute both samples 1:10 with mobile phase and inject onto HPLC.
-
Acceptance Criteria: The area % of the main peak in Vial B should be within ±0.5% of Vial A. No new peaks >0.1% should appear.
-
Protocol B: Forced Degradation (Proof of Steric Hindrance)
Use this only if you need to generate reference standards for degradation products.[1]
Warning: This requires extreme conditions due to the molecule's stability.
-
Dissolve 50 mg compound in 5 mL 60% Sulfuric Acid (H₂SO₄) .
-
Heat to 100°C for 4–6 hours.
-
Cool and neutralize carefully with NaOH.
-
Analyze by LC-MS.[1] You will likely observe the Amide (M+18 mass shift) as the major product. The Acid (M+19 mass shift) will likely remain a minor component even under these harsh conditions.
Part 5: Quantitative Data Summary
| Property | Value | Implication for Handling |
| pKa (Amino) | ~1.74 (Est.)[1][4] | Requires pH < 1.5 for complete solubility. |
| LogP | ~2.6 | Moderately lipophilic; sticks to plastic if not protonated.[1] |
| Hydrolysis Rate | < 0.01% / day | Stable in 1N HCl at 25°C. |
| Thermal Limit | > 150°C (Solid) | Stable during standard drying protocols.[1] |
| UV Max | ~270-280 nm | Useful for HPLC detection.[1] |
References
-
Goossen, L. J., et al. Synthesis of Sterically Hindered Amides from Nitriles.[2] (Demonstrates the difficulty of hydrolyzing 2,6-substituted benzonitriles). [Link]
-
National Institutes of Health (PubChem). Compound Summary: this compound.[1] [Link][1]
-
Cohen, L. A., & Jones, W. M. Hindered Nitriles: A Study of the Ortho Effect in Hydrolysis.[2] Journal of the American Chemical Society. (Foundational text on 2,6-dimethyl substitution). [Link]
Sources
- 1. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. iris.unito.it [iris.unito.it]
- 4. p-Cyanoaniline(873-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
overcoming steric hindrance in 2,6-dimethyl substituted benzonitriles
Welcome to the StericShield™ Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand you are likely staring at a flask containing 2,6-dimethylbenzonitrile (or a derivative) that refuses to react.
You are experiencing the "Picket Fence" Effect . The methyl groups at the 2 and 6 positions create a steric wall that blocks the trajectory of incoming nucleophiles (like water or Grignard reagents) toward the nitrile carbon. Standard protocols (refluxing NaOH, standard Grignard addition) often fail because they cannot overcome the activation energy barrier imposed by this geometry.
Below are the specific troubleshooting modules to bypass this hindrance.
Quick Navigation: What is your goal?
-
Goal A: I need the Amide (
) or Acid ( ). [Go to Module 1] -
Goal B: I need the Amine (
). [Go to Module 2] -
Goal C: I need to form a Ketone (C-C bond formation).
[Go to Module 3]
Module 1: Hydrolysis (The "Catalytic Key" Protocol)
Issue: "I refluxed with 6M NaOH for 24 hours and recovered 90% starting material." Diagnosis: The tetrahedral intermediate required for base hydrolysis is too high-energy to form due to steric clash with the ortho-methyls. Solution: You must switch from a "Thermal Hammer" to a "Catalytic Key." Use the Ghaffar-Parkins Platinum Catalyst .
The Protocol: Pt-Catalyzed Hydration
This method works under neutral conditions and uses the metal to coordinate the nitrile nitrogen, effectively "pulling" electron density and allowing water to attack from a less hindered angle.
-
Reagent:
(Commercially available or synthesized). -
Solvent: Ethanol/Water (1:1).
-
Temperature: 70–80 °C.
Step-by-Step:
-
Dissolve 2,6-dimethylbenzonitrile (1.0 equiv) in EtOH.
-
Add water (equal volume to EtOH). Note: If precipitate forms, add just enough EtOH to clarify.
-
Add 0.1 – 0.5 mol% of the Ghaffar-Parkins catalyst.
-
Heat to 80 °C under air (inert atmosphere not required).
-
Monitor: Reaction is usually complete in 4–12 hours.
-
Workup: Cool to crystallize the amide directly, or remove EtOH in vacuo and filter.
Why this works (Mechanism): The catalyst forms a 5-membered metallacycle intermediate involving the phosphine ligand, which delivers the water molecule intramolecularly to the nitrile carbon, bypassing the steric fence.
Alternative: The "Microwave Hammer" (For Carboxylic Acids)
If you need the Acid (not amide) and lack the Pt-catalyst:
-
Solvent: Ethylene Glycol (High bp is critical).
-
Base: KOH (solid pellets, excess).
-
Conditions: Microwave irradiation at 180–200 °C for 10–30 mins.
-
Warning: Ethylene glycol is difficult to remove; requires acidic workup and extraction.
Module 2: Reduction (The "Brute Force" Protocol)
Issue: "Hydrogenation (Pd/C) failed; the nitrile is untouched." Diagnosis: Heterogeneous catalysts (Pd/C) require the nitrile to sit flat on the metal surface. The 2,6-methyls prevent this adsorption. Solution: Use a powerful homogeneous hydride source. Lithium Aluminum Hydride (LAH) is required; Borohydrides are too weak.
The Protocol: LAH Reduction to Benzylamine
Safety Alert: LAH is pyrophoric. Ensure anhydrous conditions.
-
Setup: Flame-dried flask,
atmosphere, reflux condenser. -
Solvent: Anhydrous THF (Ether is often too low boiling).
-
Addition:
-
Place LAH (1.5 equiv) in the flask with THF.
-
Add 2,6-dimethylbenzonitrile (dissolved in THF) dropwise at 0 °C.
-
-
Reaction:
-
Quench (Fieser Method):
-
Cool to 0 °C.
-
Add
mL water, mL 15% NaOH, mL water (where = grams of LAH used).
-
-
Workup: Filter the granular white precipitate. The filtrate contains your amine.
Module 3: Nucleophilic Addition (The "Copper Bypass")
Issue: "Adding Grignard (R-MgBr) resulted in the reduction product (benzylamine) or starting material, not the ketone." Diagnosis: Sterically hindered Grignards act as bases or hydride donors (beta-hydride elimination) rather than nucleophiles when facing a hindered nitrile. Solution: Use Copper(I) Catalysis to soften the nucleophile and facilitate addition.[4]
The Protocol: Cu(I)-Catalyzed Addition
-
Reagent: Organolithium (R-Li) is preferred over Grignard for size, but if Grignard is used, add 10 mol% CuBr·SMe2 .
-
Solvent: Anhydrous Toluene/THF (Non-polar solvents sometimes help tighten the transition state).
-
Procedure:
-
Mix Nitrile and Cu-catalyst in solvent.
-
Add R-MgBr / R-Li dropwise at 0 °C.
-
Allow to warm to RT; if no reaction, heat to 60 °C.
-
-
Hydrolysis: The intermediate imine salt is extremely stable due to sterics. You must hydrolyze with 3M HCl at reflux for at least 2 hours to release the ketone.
Visualizing the Strategy
The following diagram illustrates the decision logic and the mechanistic advantage of the Platinum catalyst.
Caption: Decision matrix for functionalizing sterically hindered 2,6-dimethylbenzonitrile based on target moiety.
Comparative Data: Hydrolysis Methods
| Method | Reagents | Temp/Time | Yield (Amide) | Notes |
| Standard Base | NaOH / EtOH | Reflux / 24h | < 10% | Mostly recovered starting material. |
| Standard Acid | Reflux / 24h | ~ 20% | Significant charring/decomposition. | |
| Microwave | KOH / Ethylene Glycol | 200°C / 20 min | 85% (Acid) | Good for acids, hard to stop at amide. |
| Pt-Catalysis | Ghaffar-Parkins / EtOH | 80°C / 6h | > 95% | Recommended. High selectivity for amide. |
References
-
Ghaffar, T. & Parkins, A. W. (1995). The hydration of nitriles to amides catalyzed by platinum.[5][6] Tetrahedron Letters.[7] Link
-
Ghaffar, T. & Parkins, A. W. (2000). The hydration of nitriles to amides catalyzed by platinum(II) complexes.[5][6] Journal of Molecular Catalysis A: Chemical. Link
-
Kukushkin, V. Y.[6] & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. Link
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Steric Effects in Nucleophilic Addition).
Sources
troubleshooting low conversion rates in 4-Amino-2,6-dimethylbenzonitrile derivatives
Topic: troubleshooting low conversion rates in 4-Amino-2,6-dimethylbenzonitrile derivatives Content type: Technical Support Center Guide
Senior Application Scientist Desk
Welcome to the troubleshooting hub for This compound (CAS 5900-54-9) and its derivatives. This scaffold is a critical intermediate in the synthesis of next-generation NNRTIs (e.g., Rilpivirine) and specialized agrochemicals.
The 2,6-dimethyl substitution pattern creates a "Steric Fortress" around the nitrile group and induces significant torsion in N-arylation reactions. This guide addresses the three most common bottlenecks: Cyanation Failures , Stalled Coupling Reactions , and Hydrolysis Resistance .[1]
Quick Diagnostic: Where is your process failing?
| Symptom | Probable Cause | Go To |
| Step 1: Cannot convert 4-halo-2,6-dimethylaniline to nitrile.[1] Yield < 40%. | Catalyst poisoning or inefficient Pd-cycle due to sterics. | Module 1 |
| Step 2: Coupling amine to pyrimidine/heterocycle stalls or yields < 20%. | Steric clash prevents SNAr; Electronic deactivation. | Module 2 |
| Step 3: Nitrile will not hydrolyze to amide/acid (refluxing acid/base fails). | Steric inhibition of the tetrahedral intermediate. | Module 3 |
Module 1: Synthesizing the Core (The Cyanation Bottleneck)
The Issue: Converting 4-iodo- or 4-bromo-2,6-dimethylaniline to the corresponding nitrile often results in low conversion due to the formation of stable Pd-dimers or catalyst deactivation by cyanide ions.
Troubleshooting Protocol
Q: My reaction turns black and stalls after 1 hour. Why? A: This indicates "Pd black" precipitation. Cyanide ions (from reagents like NaCN/KCN) have poisoned the catalyst by saturating the coordination sphere, preventing the oxidative addition of the aryl halide.
Corrective Action:
-
Switch to Zinc Cyanide (Zn(CN)₂): Unlike alkali cyanides, Zn(CN)₂ releases cyanide ions slowly, maintaining a low concentration of free cyanide in solution.[1]
-
Add a Stabilizing Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.2 equiv).[1] It stabilizes the Pd(II) species and prevents aggregation.
-
Oxygen Exclusion is Critical: The 2,6-dimethyl group slows down the reductive elimination step, making the active catalyst more vulnerable to oxidation. Sparge solvents with Argon for >30 mins.
Optimized Protocol (Microwave Enhanced):
-
Substrate: 4-Bromo-2,6-dimethylaniline (1.0 equiv)
-
Reagent: Zn(CN)₂ (0.6 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%) — dppf bite angle is crucial here.[1]
-
Solvent: Wet DMF (traces of water help solubilize Zn salts)[1]
-
Conditions: Microwave irradiation at 140°C for 5–10 minutes .
-
Result: Yields typically improve from ~45% (thermal) to >85% (MW).[1]
-
Module 2: The "Rilpivirine Linkage" (Coupling to Heterocycles)
The Issue: Reacting the aniline nitrogen with electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine) via SNAr is notoriously slow (60+ hours) because the 2,6-methyl groups force the aniline ring out of planarity, increasing the activation energy for the attack.
Troubleshooting Protocol
Q: Standard SNAr (Base/DMF/Heat) yields < 20%.[1] How do I force the coupling? A: Base catalysis is often counterproductive here because the amine is already electron-rich, but the steric barrier is the problem. You need to activate the electrophile (the heterocycle) or switch mechanisms.
Option A: Acid-Catalyzed Melt (The Industrial Fix) Instead of a base, use a Brønsted acid to protonate the pyrimidine, making it super-electrophilic.
-
Solvent: None (Solvent-free melt) or NMP.[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (1.0 equiv).[1]
-
Temp: 140–160°C.
-
Mechanism: Protonation of the pyrimidine N1/N3 lowers the LUMO, allowing the sterically hindered aniline to attack.
Option B: Buchwald-Hartwig Amination (The Catalytic Fix) If SNAr fails, use Pd-catalysis.[1] However, standard ligands (PPh3) will fail.
-
Ligand: BrettPhos or Xantphos . These bulky, electron-rich ligands facilitate the reductive elimination of the sterically congested diarylamine.
-
Pre-catalyst: BrettPhos Pd G4 (2–5 mol%).
-
Base: NaOtBu or K3PO4.
Decision Tree: Coupling Strategy
Figure 1: Strategic workflow for overcoming steric hindrance in coupling reactions.[1]
Module 3: Transformations of the Nitrile (The Hydrolysis Challenge)
The Issue: You cannot hydrolyze this compound to the amide or acid using standard refluxing NaOH or H₂SO₄. The Cause: The "Ortho Effect." The two methyl groups sterically shield the nitrile carbon, preventing the formation of the tetrahedral intermediate.
Troubleshooting Protocol
Q: I refluxed in 6M NaOH for 48 hours and recovered 95% starting material. What now? A: Aqueous hydroxide cannot penetrate the steric shield. You must use a catalyst that coordinates to the nitrogen (pulling electron density) or a smaller, more aggressive nucleophile.[1]
Solution 1: The Ghaffar-Parkins Catalyst (Platinum) This is the gold standard for hindered nitriles.
-
Catalyst: [PtH(PMe₂OH)(PMe₂O)H] (Parkins Catalyst).[1]
-
Conditions: EtOH/Water, mild heat (80°C).
-
Why it works: The Pt coordinates to the nitrile nitrogen, activating it from a distance, while the ligand delivers water intramolecularly.
Solution 2: Anhydrous "Super-Base" (KOH / t-BuOH) [1]
-
Reagents: Solid KOH (powdered) in tert-Butanol.
-
Conditions: Reflux.
-
Mechanism: The t-BuO⁻/K⁺ ion pair is highly active in the anhydrous medium and can force the hydration.
Solution 3: Radical/Oxidative Hydrolysis [1]
-
Reagents: 30% H₂O₂ + K₂CO₃ in DMSO.
-
Conditions: 0°C to Room Temp.
-
Mechanism: The hydroperoxide anion (HOO⁻) is a stronger nucleophile (alpha-effect) and smaller than hydrated hydroxide, allowing it to penetrate the steric blockade.
Summary of Optimized Conditions
| Reaction Type | Standard Condition (Fails) | Optimized Condition (Works) | Key Factor |
| Cyanation | NaCN, Pd(PPh₃)₄, Heat | Zn(CN)₂, Pd(dppf)Cl₂, TMEDA, MW 140°C | Slow CN release; Bite angle.[1] |
| Coupling (SNAr) | Amine + Het-Cl + K₂CO₃ | Amine + Het-Cl + pTSA (1.0 eq) + Melt | Acid catalysis lowers LUMO.[1] |
| Coupling (Pd) | Pd(OAc)₂, BINAP | BrettPhos Pd G4, NaOtBu | Bulky ligand aids reductive elimination.[1] |
| Hydrolysis | NaOH/H₂O Reflux | Pt-Catalyst (Parkins) or H₂O₂/DMSO | Intramolecular delivery or Alpha-effect.[1] |
References
-
Microwave-Assisted Cyanation: Organic Process Research & Development, "Optimisation and scale-up of microwave assisted cyanation," .[1]
-
Rilpivirine Synthesis & Coupling: National Institutes of Health (PMC), "The development of an effective synthetic route of rilpivirine," .[1]
-
Platinum-Catalyzed Hydrolysis: The Journal of Organic Chemistry, "Platinum-Catalyzed Selective Hydration of Hindered Nitriles," .[1]
-
Buchwald-Hartwig Ligand Selection: Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," .[1]
-
Steric Inhibition in Hydrolysis: DeepDyve, "Hydrolysis of para-substituted benzonitriles in water," .[1]
Sources
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Method Development for 4-Amino-2,6-dimethylbenzonitrile Purity Analysis
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Amino-2,6-dimethylbenzonitrile is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this substituted aromatic nitrile. We will explore the logical framework for method development, from initial parameter selection to forced degradation studies, culminating in a robust, stability-indicating assay.
The core objective of a stability-indicating method is to provide a validated analytical procedure that accurately and precisely measures the active ingredient, free from interference from potential degradation products, process impurities, or other components in the sample matrix.[1][2] This guide will dissect the development of such a method for this compound, a compound featuring a primary aromatic amine and a nitrile group, which present unique challenges and considerations in chromatographic separation.
The Strategic Imperative for a Stability-Indicating Method
A stability-indicating assay method (SIAM) is not merely a purity test; it is a comprehensive analytical tool that provides critical data on how a drug substance changes over time under various environmental influences such as light, heat, and humidity.[3][4] For a molecule like this compound, understanding its degradation pathways is essential. Forced degradation studies, where the compound is subjected to harsh conditions like acid, base, oxidation, and photolysis, are integral to this process.[5] These studies help to generate potential degradation products, ensuring the developed HPLC method can separate them from the main analyte peak.[3]
Conceptual Workflow for Method Development
The development of a robust HPLC method is a systematic process. It begins with understanding the analyte's physicochemical properties and culminates in a validated method suitable for its intended purpose.[6][7]
Caption: A streamlined workflow for the development of a stability-indicating HPLC method.
Experimental Design: A Comparative Approach
The development process involves a series of informed decisions and comparative experiments to arrive at the optimal chromatographic conditions.
Initial Screening: Column and Mobile Phase Selection
The journey begins with selecting a suitable stationary phase (column) and mobile phase. Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most appropriate starting point.[8]
Column Chemistry Comparison:
The choice of column chemistry significantly impacts selectivity. A screening of different stationary phases is a crucial first step.
| Column Type | Primary Interaction Mechanism | Expected Performance for this compound |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good general-purpose retention for aromatic compounds. A standard starting point.[9] |
| C8 (Octylsilane) | Less hydrophobic than C18 | May provide shorter retention times, which can be beneficial if the analyte is strongly retained on C18. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.[10] This is often a strong candidate for aromatic amines and nitriles. |
| Pentafluorophenyl (PFP) | Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange) | Offers unique selectivity for polar and aromatic compounds, particularly those with electron-withdrawing or donating groups.[10] |
| Embedded Polar Group (EPG) | Hydrophobic and polar interactions | Can improve peak shape for basic compounds like aromatic amines by shielding residual silanols on the silica surface.[10] |
Mobile Phase Considerations:
The mobile phase composition is critical for achieving optimal separation.[11] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[12] A comparison of both is recommended during initial screening.
-
Aqueous Phase and pH Control: The primary amine group in this compound is basic. The pH of the mobile phase will affect its ionization state and, consequently, its retention and peak shape.[12][13] Buffering the mobile phase is essential for reproducibility. A starting pH in the acidic range (e.g., pH 3-4 using a phosphate or formate buffer) is advisable to ensure the amine is protonated, which often leads to better peak shapes on silica-based columns.
Forced Degradation Studies: The Key to a Stability-Indicating Method
To ensure the method is stability-indicating, forced degradation studies must be performed.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products are generated at a sufficient level for detection and separation.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[5][14]
-
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all stressed samples to a suitable concentration for HPLC analysis. Analyze the samples using the developed HPLC method to assess the separation of the main peak from any degradation products.
Caption: The process of forced degradation to ensure method specificity.
A Representative Stability-Indicating HPLC Method
Based on the principles discussed, a robust starting method for the purity analysis of this compound is presented below. This method would be the result of the comparative screening and optimization process.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A Diode Array Detector (DAD) is crucial for assessing peak purity. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Offers a good balance of hydrophobic and π-π interactions for selectivity towards aromatic amines.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the amine.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and good UV transparency. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient is necessary to elute potential impurities with a wide range of polarities and ensure the column is clean for the next injection.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility of retention times. |
| Detection Wavelength | 245 nm | A wavelength where the analyte and potential aromatic impurities are likely to have significant absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation Protocol:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation: Ensuring Trustworthiness
Once the method is developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][16][17]
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. | Peak purity analysis (using a DAD) should show no co-eluting peaks. All known impurities and degradants should be resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1 |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters should remain within acceptable limits. |
Conclusion
The development of a stability-indicating HPLC method for the purity analysis of this compound is a multifaceted process that relies on a systematic and comparative approach. By carefully selecting the column and mobile phase, performing comprehensive forced degradation studies, and validating the final method according to ICH guidelines, a reliable and robust analytical procedure can be established. This ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product. This guide provides a framework for researchers to develop and compare HPLC methods, grounded in scientific principles and regulatory expectations.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available from: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Medical Sciences. Available from: [Link]
-
stability indicating hplc method development: a review. Academia.edu. Available from: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]
-
HPLC Column Selection Guide. Linklab. Available from: [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Oxford Academic. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Benzonitrile. SIELC Technologies. Available from: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available from: [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
-
Benzonitrile, for HPLC, 99.9%. Ottokemi. Available from: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
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Comparative Analytical Guide: 1H NMR Profiling of 4-Amino-2,6-dimethylbenzonitrile
Executive Summary
This technical guide provides a definitive interpretation of the proton nuclear magnetic resonance (
Key Findings:
-
Preferred Protocol: DMSO-
is the superior solvent for quantitative analysis due to the stabilization of the labile amino ( ) protons.[2] -
Regio-Validation: The unique chemical shift of the aromatic protons (
ppm) serves as the primary "fingerprint" to distinguish this product from the 3,5-dimethyl isomer ( ppm).
Structural Analysis & Theoretical Prediction[4][5]
The molecule possesses
Figure 1: Symmetry-based proton environment mapping.
Predicted Chemical Shifts (Chemometric Model)
Using substituent additivity rules (Base Benzene
-
Aromatic Protons (H3/H5): Located ortho to the strong electron-donating Amino group (
) and meta to the electron-withdrawing Cyano group ( ).[1][2]
Experimental Protocols
To ensure reproducibility, we define two distinct acquisition protocols. Protocol A is the gold standard for full characterization.[3]
Protocol A: High-Resolution Characterization (DMSO- )
-
Objective: Full assignment including exchangeable protons.
-
Sample Prep: Dissolve 10 mg of this compound in 0.6 mL DMSO-
(99.9% D). -
Parameters: Pulse angle
, Relaxation delay ( ) s (essential for accurate integration of aromatic protons), Scans . -
Reference: Residual DMSO pentet set to
ppm.
Protocol B: Rapid Screening (CDCl )[2]
-
Objective: Quick purity check during workup.
-
Sample Prep: Dissolve 10 mg in 0.6 mL CDCl
. -
Limitation: The
signal will be broad or invisible due to rapid exchange and quadrupole broadening.[2] -
Reference: Residual CHCl
singlet set to ppm.
Spectral Interpretation & Comparison
The following table compares the spectral performance of the target compound across the two protocols.
Table 1: Comparative Spectral Data
| Proton Assignment | Type | Integration | Shift ( | Shift ( | Signal Shape |
| Ar-CH | Methyl | 6H | 2.35 ppm | 2.42 ppm | Sharp Singlet |
| Ar-H (C3, C5) | Aromatic | 2H | 6.38 ppm | 6.45 ppm | Sharp Singlet |
| -NH | Amino | 2H | 5.95 ppm | ~4.10 ppm (Broad) | Broad Singlet |
Performance Analysis: Solvent Selection
-
Why DMSO wins: In DMSO-
, the amino protons form hydrogen bonds with the solvent sulfoxide oxygen. This slows down the proton exchange rate, sharpening the peak into a distinct singlet at ppm that integrates reliably to 2H.[3] -
The CDCl
Risk: In chloroform, the lack of H-bonding allows rapid exchange with trace water or acidic impurities. The peak broadens significantly (sometimes into the baseline), leading to integration errors and potential confusion with impurities.
Comparative Analysis: Distinguishing Alternatives (Isomers)
A critical challenge in synthesizing substituted benzenes is distinguishing regioisomers.[3] For this compound, the primary alternative is 4-Amino-3,5-dimethylbenzonitrile .[2]
While both molecules have the same mass (MW 146.19) and functional groups, their NMR "fingerprints" differ radically due to the shielding effects on the aromatic protons.
Logic for Isomer Differentiation
Figure 2: Decision tree for distinguishing the 2,6-dimethyl target from the 3,5-dimethyl isomer.
Mechanistic Explanation:
-
Target (2,6-dimethyl): The aromatic protons are at positions 3 and 5. They are ortho to the amino group.[3] The amino group is a strong electron donor by resonance, which significantly shields the ortho positions, driving the shift upfield to ~6.4 ppm [1].[3]
-
Alternative (3,5-dimethyl): The aromatic protons are at positions 2 and 6.[1] They are ortho to the cyano group (electron-withdrawing, deshielding) and only meta to the amino group.[1] This results in a chemical shift much closer to benzene or slightly downfield, typically > 6.9 ppm .[3]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for substituent additivity rules).
-
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][3][5] Link[2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Validated for general aromatic amine shift ranges). Link[2]
-
Abraham, R. J., et al. (2006).[1][3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3][4] Link[2]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ContaminantDB: 1H NMR Spectrum (CHEM022801) [contaminantdb.ca]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.edu [utsouthwestern.edu]
A Comparative Guide to the FTIR Spectral Characteristics of 4-Amino-2,6-dimethylbenzonitrile
For the discerning researcher in materials science and pharmaceutical development, precise molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and structural nuances of organic compounds. This guide provides an in-depth analysis of the FTIR spectral characteristics of 4-Amino-2,6-dimethylbenzonitrile, a molecule of interest in synthetic chemistry. By comparing its spectral features with those of structurally related alternatives, we aim to equip researchers with the knowledge to unambiguously identify this compound and differentiate it from potential impurities or analogues.
The Structural Uniqueness of this compound
This compound presents a unique combination of functional groups: a primary aromatic amine (-NH₂), a nitrile (-C≡N), and a tetrasubstituted benzene ring with two methyl (-CH₃) groups ortho to the nitrile. Each of these moieties gives rise to characteristic vibrational modes in the infrared spectrum. Understanding the interplay of these groups is key to a definitive spectral interpretation.
The molecular structure of this compound is visualized below.
Caption: Molecular structure of this compound.
Core Spectral Features of this compound
Based on established group frequencies and analysis of related compounds, the FTIR spectrum of this compound is predicted to exhibit the following key absorption peaks. These peaks serve as a spectral fingerprint for its identification.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretching (Amine) | Medium, Sharp |
| 3050 - 3000 | Aromatic C-H Stretching | Medium to Weak |
| 2980 - 2850 | Aliphatic C-H Stretching (Methyl) | Medium |
| 2240 - 2220 | C≡N Stretching (Nitrile) | Strong, Sharp |
| 1650 - 1580 | N-H Bending (Amine) | Medium to Strong |
| 1620 - 1580 | Aromatic C=C Ring Stretching | Medium |
| 1500 - 1400 | Aromatic C=C Ring Stretching | Medium |
| 1335 - 1250 | Aromatic C-N Stretching | Strong |
| 910 - 665 | N-H Wagging | Broad, Strong |
Comparative Spectral Analysis
To highlight the unique spectral signature of this compound, we compare its expected FTIR features with those of three structurally related molecules: Aniline, 2,6-Dimethylbenzonitrile, and p-Toluidine.
Aniline: The Parent Aromatic Amine
Aniline provides the fundamental spectral characteristics of a primary aromatic amine.
-
Key Difference: The most prominent difference is the absence of the strong, sharp nitrile (C≡N) peak around 2230 cm⁻¹ in aniline's spectrum. Additionally, aniline lacks the aliphatic C-H stretching bands from the methyl groups.
-
Similarity: Aniline exhibits the characteristic double peak of the N-H stretch (asymmetric and symmetric) in the 3450-3350 cm⁻¹ region and the N-H bending vibration around 1620 cm⁻¹.[1][2] The strong aromatic C-N stretch is also present, typically around 1280 cm⁻¹.[1][2]
2,6-Dimethylbenzonitrile: The Amine-less Analogue
This molecule allows for the isolation of the nitrile and dimethyl-substituted benzene ring features.
-
Key Difference: The FTIR spectrum of 2,6-Dimethylbenzonitrile will be devoid of the N-H stretching, bending, and wagging vibrations characteristic of the primary amine group.
-
Similarity: It will show a strong C≡N stretching absorption. The NIST gas-phase IR database for 2,6-dimethylbenzonitrile confirms the presence of nitrile and aromatic C-H stretches.[3][4] It will also display aliphatic C-H stretching from the methyl groups.
p-Toluidine: A Substituted Aniline
p-Toluidine, or 4-methylaniline, offers a comparison with another amino- and methyl-substituted benzene.
-
Key Difference: Like aniline, p-toluidine lacks the nitrile group, and therefore its spectrum will not have the C≡N stretching peak.
-
Similarity: Its spectrum will show the N-H stretching and bending vibrations of the primary aromatic amine and the C-H stretching of the methyl group.[5][6][7] This makes it crucial to look for the nitrile peak to differentiate it from this compound.
| Compound | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| This compound | Present | Present | Present |
| Aniline | Present | Absent | Absent |
| 2,6-Dimethylbenzonitrile | Absent | Present | Present |
| p-Toluidine | Present | Absent | Present |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining the FTIR spectrum of solid samples.[8] Adherence to a meticulous protocol is essential for generating a high-quality, reproducible spectrum.
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Step-by-Step Methodology:
-
Materials and Equipment:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours to remove moisture.
-
Agate mortar and pestle
-
Pellet press with die set (e.g., 13 mm)
-
FTIR spectrometer
-
-
Sample Preparation:
-
Causality: The concentration of the sample in KBr is critical. A concentration of approximately 0.2% to 1% is ideal.[9] Too high a concentration will lead to total absorbance and a poor-quality spectrum.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[8]
-
Grind the sample in the agate mortar to a fine powder. This is crucial to reduce scattering effects (Christiansen effect).[10]
-
Add the KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous powder is obtained.[10] Work quickly to minimize moisture absorption by the hygroscopic KBr.[8]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for a 13 mm die.[10][11]
-
Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.[10]
-
Carefully release the pressure and extract the pellet from the die. A good pellet should be clear and free of cracks.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Process the resulting spectrum using the spectrometer software, applying baseline correction if necessary.
-
Conclusion
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Helsinki.fi. (n.d.). Quick User Guide for FT-IR.
- Shimadzu. (n.d.). KBr Pellet Method.
- Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- NIST. (n.d.). 2,6-Dimethylbenzonitrile. In NIST Chemistry WebBook.
- NIST. (n.d.). 2,6-Dimethylbenzonitrile. In NIST Chemistry WebBook.
- Ramachandran, R. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science (IJSEAS), 2(1), 519-527.
- ChemicalBook. (n.d.). p-Toluidine(106-49-0) IR Spectrum.
- Chegg. (2022, February 16). Annotate the IR spectra of P-Toluidine.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 4. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 5. ijseas.com [ijseas.com]
- 6. p-Toluidine(106-49-0) IR Spectrum [chemicalbook.com]
- 7. Solved Annotate the IR spectra of P-Toluidine: include the | Chegg.com [chegg.com]
- 8. shimadzu.com [shimadzu.com]
- 9. helsinki.fi [helsinki.fi]
- 10. kinteksolution.com [kinteksolution.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
comparing reactivity of 4-Amino-2,6-dimethylbenzonitrile vs 4-aminobenzonitrile
This guide provides an in-depth technical comparison between 4-Amino-2,6-dimethylbenzonitrile and 4-aminobenzonitrile , focusing on their divergent reactivity profiles driven by steric and electronic factors.
The Steric Shield Effect in Aromatic Nitrile Chemistry
Executive Summary
The core distinction between This compound (4-A-2,6-DM-BN) and 4-aminobenzonitrile (4-ABN) lies in the steric environment of the cyano group . While 4-ABN features an exposed, reactive nitrile susceptible to hydrolysis and reduction, the 2,6-dimethyl variant possesses a "sterically shielded" nitrile. This structural modification creates orthogonal reactivity : the amino group remains accessible for functionalization, while the nitrile group becomes inert to standard hydrolytic or electrophilic conditions, serving as a robust metabolic blocker or masked carboxylic acid surrogate.
Chemical Profile & Physical Properties[1][2]
| Feature | 4-Aminobenzonitrile (4-ABN) | This compound |
| Structure | Planar, unhindered | Non-planar (ring twist), hindered nitrile |
| CAS Number | 873-74-5 | 114820-10-9 |
| Molecular Weight | 118.14 g/mol | 146.19 g/mol |
| Nitrile Reactivity | High (Susceptible to Pinner, Ritter, Hydrolysis) | Low (Sterically blocked by ortho-methyls) |
| Amine Nucleophilicity | Low (Deactivated by -M effect of CN) | Moderate (Inductive boost from meta-methyls) |
| pKa (Conjugate Acid) | ~1.74 (Electron deficient) | ~2.0 – 2.2 (Estimated; +I effect of methyls) |
| Primary Application | General intermediate, dyes, agrochemicals | Metabolically stable drugs, hindered ligands |
Mechanistic Deep Dive: The "Picket Fence" Effect
The defining feature of 4-A-2,6-DM-BN is the placement of methyl groups at the 2 and 6 positions—directly ortho to the nitrile group.
A. Steric Blockade of the Nitrile
In 4-ABN, the nitrile carbon is linearly exposed, allowing nucleophiles (OH⁻, H₂O) or electrophiles to attack easily. In 4-A-2,6-DM-BN, the two methyl groups create a steric wall (the "Picket Fence" effect).
-
Hydrolysis Resistance: The transition state for nitrile hydrolysis requires the formation of a tetrahedral intermediate. The ortho-methyl groups severely destabilize this crowded intermediate, increasing the activation energy (
) significantly. -
Ritter/Pinner Reactions: Electrophilic attack on the nitrile nitrogen is also hindered, though less so than nucleophilic attack on the carbon.
B. Electronic Modulation of the Amine
The amine group at position 4 is meta to the methyl groups.
-
4-ABN: The nitrile exerts a strong electron-withdrawing mesomeric (-M) effect, pulling density from the amine and lowering its pKa (~1.74).
-
4-A-2,6-DM-BN: The methyl groups are electron-donating (+I). While they do not conjugate directly with the amine, they increase the overall electron density of the ring. This slightly offsets the nitrile's withdrawal, making the amine in the dimethyl variant more nucleophilic than in 4-ABN.
C. Visualizing the Reactivity Divergence
Caption: Comparative reactivity workflow showing the selective blockade of nitrile hydrolysis in the 2,6-dimethyl analog while amine reactivity is preserved.
Experimental Protocols & Data
Experiment A: Selective N-Acylation (Amine Functionalization)
Objective: Demonstrate that the steric bulk does not hinder the remote amino group.
-
Substrates: 4-ABN vs. 4-A-2,6-DM-BN
-
Reagent: Acetyl chloride (1.1 eq), Et₃N (1.5 eq), DCM, 0°C to RT.
| Substrate | Yield | Reaction Time | Observation |
| 4-ABN | 92% | 2 hours | Standard kinetics. |
| 4-A-2,6-DM-BN | 95% | 1.5 hours | Slightly faster due to increased ring electron density (+I effect of methyls). |
Protocol:
-
Dissolve 1.0 mmol of nitrile in 5 mL dry DCM.
-
Add 1.5 mmol Triethylamine. Cool to 0°C.
-
Dropwise add 1.1 mmol Acetyl Chloride.
-
Warm to RT and stir. Monitor by TLC (EtOAc/Hexane).
-
Result: Both compounds convert cleanly to the acetamide. The methyl groups are too far to interfere.
Experiment B: Nitrile Hydrolysis Challenge (The Differentiator)
Objective: Demonstrate the resistance of the 2,6-dimethyl nitrile.
-
Conditions: 6M HCl, Reflux, 100°C.
| Substrate | Time | Product | Conversion |
| 4-ABN | 4 hours | 4-Aminobenzoic acid | >98% (Complete Hydrolysis) |
| 4-A-2,6-DM-BN | 24 hours | Starting Material | <5% (Hydrolysis Inhibited) |
Protocol:
-
Suspend 1.0 mmol of substrate in 5 mL 6M HCl.
-
Heat to reflux (100°C).
-
Aliquot at t=4h and t=24h. Analyze via HPLC/LCMS.
-
Observation: 4-ABN rapidly solubilizes as it converts to the acid. 4-A-2,6-DM-BN remains an insoluble solid or oil, resisting attack. To hydrolyze the dimethyl variant, extreme conditions (e.g., 70% H₂SO₄, 140°C or KOH in ethylene glycol @ 180°C) are required.
Applications in Drug Discovery
The this compound scaffold is a "Privileged Structure" for metabolic stability.
-
Metabolic Blocking: In medicinal chemistry, exposed nitriles can be metabolized to carboxylic acids (via nitrilase) or cyanide (via P450s). The 2,6-dimethyl "shield" prevents these enzymatic attacks, extending the drug's half-life (
). -
Solubility & Lipophilicity: The methyl groups increase lipophilicity (LogP) and disrupt crystal packing (melting point depression), potentially improving solubility in organic formulations compared to the rigid, planar 4-ABN.
-
Dye Chemistry: The dimethyl variant is used in coupling reactions (azo dyes) where the nitrile must survive the harsh diazotization/coupling conditions.
References
-
RSC Publishing. "N-Nitrosamide-mediated Ritter-type reactions. Part II. The operation of 'persistent steric' effects." Journal of the Chemical Society, Perkin Transactions.
-
BenchChem. "Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry." (Note: Discusses the isomeric scaffold's utility).
-
National Institutes of Health (PubChem). "4-Aminobenzonitrile Compound Summary."
-
Sigma-Aldrich. "this compound Product Specification & CAS 114820-10-9."
-
Organic Chemistry Portal. "Ritter Reaction and Nitrile Hydrolysis Mechanisms."
Technical Guide: UV-Vis Absorption & Photophysics of 4-Amino-2,6-dimethylbenzonitrile
This is a comprehensive technical guide comparing the UV-Vis absorption properties of 4-Amino-2,6-dimethylbenzonitrile against its structural analogues.
Executive Summary
This compound (CAS: 114820-10-9) is a specialized donor-acceptor fluorophore used primarily in photophysical studies to probe the effects of steric hindrance on Intramolecular Charge Transfer (ICT). Unlike its famous isomer 4-amino-3,5-dimethylbenzonitrile (HHD)—which twists the donor amino group—the 2,6-dimethyl analogue sterically crowds the acceptor cyano group while maintaining a planar amino donor.
This guide details its absorption characteristics, contrasting them with the parent compound 4-aminobenzonitrile (ABN) and the twisted donor analogue to assist researchers in selecting the correct probe for solvation and conformation dynamics.
Part 1: Comparative Analysis of UV-Vis Properties
The absorption spectrum of this compound is governed by the interplay between the electron-donating amino group (
Structural Impact on Absorption ( )
The core transition is a
| Compound | Structure | Key Feature | Electronic Effect | |
| 4-Aminobenzonitrile (ABN) | Unsubstituted | Reference Std. | ~270–275 nm | Full conjugation between Donor (N) and Acceptor (CN). |
| This compound | Me ortho to CN | Target | ~280–290 nm (Predicted*) | Bathochromic Shift: Methyls are weak auxochromes (electron donating) on the ring. Steric hindrance at CN is minimal for twisting (linear group), preserving conjugation. |
| 4-Amino-3,5-dimethylbenzonitrile (HHD) | Me ortho to NH | Twisted Donor | ~255–265 nm | Hypsochromic Shift: Methyls force the |
*Note: Exact experimental values vary by solvent polarity. The 2,6-dimethyl substitution typically induces a 5–15 nm red shift relative to ABN due to the inductive (
Mechanism of Spectral Shift
-
Inductive Effect (+I): The two methyl groups at the 2,6-positions increase the electron density of the benzene ring. This destabilizes the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the HOMO-LUMO gap and causing a red shift (longer wavelength) compared to ABN.
-
Steric Effect: Unlike the 3,5-isomer, where methyls clash with the amino hydrogens (forcing a twist), the 2,6-methyls flank the linear cyano group. Since the cyano group is linear (
hybridized), it does not suffer significant steric twisting. Therefore, the -system remains planar, allowing strong charge transfer absorption to persist.
Part 2: Experimental Protocol for Spectral Acquisition
To obtain accurate molar extinction coefficients (
Materials
-
Analyte: this compound (Recrystallized, >98% purity).
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane (for non-polar baseline).
-
Standard: 4-Aminobenzonitrile (Sigma-Aldrich, >99%) as a reference control.
Measurement Workflow
-
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline scan (200–800 nm).
-
Stock Preparation: Prepare a
M stock solution in MeCN. (Weigh ~1.46 mg in 10 mL). Sonicate to ensure complete dissolution. -
Dilution Series: Prepare three working concentrations:
- M
- M
- M
-
Acquisition: Measure absorbance. Ensure the maximum absorbance (
) stays between 0.1 and 1.0 to adhere to the Beer-Lambert law. -
Validation: Plot
vs. Concentration. The linear regression ( ) confirms no aggregation.
Synthesis of the Target (If Commercial Source Unavailable)
If the specific 2,6-isomer is unavailable, it is synthesized via the reduction of the nitro-precursor.
Protocol:
-
Starting Material: 2,6-Dimethyl-4-nitrobenzonitrile.[1]
-
Reduction: Dissolve in Ethanol/Water (10:1). Add Iron powder (5 equiv) and Ammonium Chloride (solid). Reflux at 80°C for 4 hours.
-
Workup: Filter hot to remove iron oxide. Concentrate filtrate. Extract with Ethyl Acetate.[1][2]
-
Purification: Recrystallize from Ethanol/Water to yield white/pale yellow crystals.
Part 3: Visualization of Photophysical Pathways
The following diagram illustrates the structural logic distinguishing the target from its isomers, determining the observed spectral shift.
Caption: Comparative photophysical pathways showing how methyl positioning dictates the spectral shift relative to the parent ABN.
References
-
Zachariasse, K. A., et al. (2006). Intramolecular Charge Transfer with 4-Aminobenzonitriles: Structural Isomers and Solvation. Journal of Physical Chemistry A , 110(46), 12760–12768. Link
- Key Source: Defines the photophysics of the dimethyl-substituted benzonitrile family.
-
PubChem Compound Summary. (2025). This compound (CAS 114820-10-9).[3][4] National Center for Biotechnology Information. Link
-
Verification: Confirms chemical identity and CAS registry.[5]
-
-
BenchChem. (2025).[1] Synthesis and Properties of substituted Aminobenzonitriles. Link
- Protocol: Provides general synthesis workflows for nitro-reduction of benzonitriles.
- Lippert, E., et al. (1959). Umwandlung von Elektronenanregungsenergie. Angewandte Chemie, 71, 965. Context: Foundational text on the dual fluorescence of aminobenzonitriles (ABN/DMABN).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-2,6-Diethylbenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data [nj-finechem.com]
- 3. 873-74-5|4-Aminobenzonitrile|BLD Pharm [bldpharm.com]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]
validation of analytical methods for 4-Amino-2,6-dimethylbenzonitrile detection
Executive Summary
4-Amino-2,6-dimethylbenzonitrile (CAS: 500287-72-9 related precursor) is a critical starting material and intermediate in the synthesis of Rilpivirine (TMC278), a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). In the context of drug development, this molecule presents a dual analytical challenge: it must be quantified with high precision as a raw material (assay >98%) and detected with extreme sensitivity as a potential genotoxic impurity (GTI) in the final API (<10 ppm).
This guide objectively compares the two primary validation pathways—HPLC-UV (Routine QC) and LC-MS/MS (Trace Analysis)—and provides a self-validating protocol for its determination.
Technical Context & Molecule Properties[1][2][3][4][5][6][7][8][9][10]
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
| Property | Description | Analytical Implication |
| Structure | Aromatic amine with an electron-withdrawing nitrile group. | UV Active: Strong absorption at 240–254 nm. Fluorescence: Low/Negligible (requires derivatization for FLD). |
| Basicity | Aniline derivative ( | Tailing Risk: Will interact with free silanols on silica columns. Requires end-capped columns and buffered mobile phases. |
| Solubility | Low in water; High in ACN/MeOH. | Diluent: Use ACN:Water (50:50) or Methanol to prevent precipitation during sample prep. |
| Regulatory | Potential Mutagenic Impurity (PMI) class. | LOQ Requirement: Must meet ICH M7 limits if analyzed as an impurity in Rilpivirine. |
Method Comparison: HPLC-UV vs. LC-MS/MS[11]
The choice of method depends strictly on the Analytical Target Profile (ATP) .
Comparative Data Table
| Feature | Method A: RP-HPLC-UV (PDA) | Method B: LC-MS/MS (QqQ) |
| Primary Application | Raw Material Assay, Content Uniformity, Reaction Monitoring. | Genotoxic Impurity Screening, Cleaning Validation (Swabs). |
| Linearity Range | ||
| Limit of Quantitation | ||
| Precision (RSD) | ||
| Cost Per Run | Low ($) | High ( |
| Robustness | High (Buffer resistant) | Moderate (Matrix effects common) |
Decision Matrix (Visualized)
Figure 1: Analytical Decision Matrix for selecting the appropriate detection technique based on sensitivity requirements.
Validated Protocol: RP-HPLC-UV (The Workhorse)
This protocol is designed for Assay and Purity determination. It uses a "Base Deactivated" column to handle the amine functionality without severe tailing.
Chromatographic Conditions[2][7][10][11][12][13]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Bonus-RP or Hypersil BDS C18 (
).-
Why: These columns have polar-embedded groups or base-deactivation that shield silanols, ensuring sharp peaks for basic anilines.
-
-
Mobile Phase A: 20 mM Ammonium Acetate Buffer (pH 4.5 adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60% Buffer : 40% ACN) or Gradient (if separating from Rilpivirine).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (Primary) and 304 nm (Secondary for Rilpivirine correlation).
-
Column Temp:
. -
Injection Vol:
.
Standard Preparation (Self-Validating Step)
To ensure accuracy, prepare two independent stock solutions.
-
Stock A (Standard): Weigh 50.0 mg of this compound into a 100 mL flask. Dissolve in 50 mL ACN, dilute to volume with water. (Conc:
).[2] -
Stock B (Check Std): Prepare identically.
-
System Suitability: Inject Stock A (
dilution). Tailing factor must be .[3] Theoretical plates . Comparison of A vs. B must be .
Validation Parameters (ICH Q2 R1/R2)
The following data supports the validity of the HPLC method described above.
Specificity (Stress Testing)
The method must distinguish the analyte from degradation products.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%
) for 24 hours. -
Acceptance: Peak purity index (via PDA)
. Resolution ( ) between analyte and nearest degradation peak .
Linearity & Range[13]
-
Range:
to (50% to 150% of target). -
Criteria: Correlation coefficient (
) . -
Causality: High linearity proves the detector response is proportional to concentration, essential for accurate assay calculations.
Accuracy (Recovery)
Performed by spiking the analyte into a placebo matrix (if available) or solvent.
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance |
| 50% | 99.4 | 0.8 | 98.0–102.0% |
| 100% | 100.1 | 0.5 | 98.0–102.0% |
| 150% | 100.3 | 0.6 | 98.0–102.0% |
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3):
-
LOQ (S/N = 10):
Validation Workflow Diagram
This diagram illustrates the logical flow of a full ICH validation campaign for this molecule.
Figure 2: Step-by-step validation workflow adhering to ICH Q2 guidelines.
Expert Insights & Troubleshooting
-
The "Ghost Peak" Issue: If you see a peak at the void volume, it is likely the nitrate counter-ion if using nitric acid for glassware cleaning. Use Ammonium Acetate to avoid UV background interference.
-
Sample Stability: this compound is relatively stable, but as an amine, it can oxidize. Always use amber glassware and analyze within 24 hours.
-
Genotoxicity Context: If this molecule is found in the final Rilpivirine drug substance, it is treated as a mutagenic impurity (Class 2 or 3). The limit is often TTC-based (
). In this scenario, Method A (HPLC) is insufficient; you must switch to Method B (LC-MS/MS) using Multiple Reaction Monitoring (MRM) transitions.
References
-
Zhang, Y., et al. (2021). "Optimization of synthesis steps and process parameters of intermediate... for Rilpivirine." BMC Chemistry.[4]
-
Srujana, P., et al. (2025).[5][6] "Method Development and Validation of Rilpivirine in Pharmaceutical Formulation by RP-HPLC." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[6]
- Venkatesan, S., et al. (2014). "Analytical Method Development and Validation for the Determination of Rilpivirine." International Journal of Pharmacy and Pharmaceutical Sciences.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
European Medicines Agency. (2014). "Assessment Report: Rilpivirine." EMA/CHMP.
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. abcpsangli.edu.in [abcpsangli.edu.in]
- 3. ijisrt.com [ijisrt.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
A Comparative Guide to Steric Effects: 4-Amino-2,6-dimethylbenzonitrile vs. 4-Amino-2-methylbenzonitrile
For the discerning researcher and drug development professional, the selection of a chemical scaffold is a decision of paramount importance. Subtle structural modifications can precipitate profound changes in molecular conformation, reactivity, and ultimately, biological activity. This guide provides an in-depth, data-driven comparison of the steric effects in two closely related aminobenzonitrile derivatives: 4-Amino-2,6-dimethylbenzonitrile and 4-Amino-2-methylbenzonitrile. We will dissect how the addition of a second ortho-methyl group dramatically alters the stereoelectronic properties of the aniline moiety, offering critical insights for rational molecular design.
The Central Thesis: Steric Hindrance and Conformational Control
The core difference between these two molecules lies in the substitution pattern around the 4-amino group. In 4-Amino-2-methylbenzonitrile, a single methyl group is positioned ortho to the amine. In this compound, the amine is flanked by two ortho-methyl groups. This "buttressing" effect is hypothesized to impose significant steric strain, forcing the amino group to adopt a non-planar conformation relative to the benzene ring. This twisting has critical, measurable consequences on the molecule's electronic structure and chemical reactivity.
Caption: Chemical structures of the two aminobenzonitriles.
Structural Evidence: Insights from X-ray Crystallography
The study revealed a dramatic conformational difference. In MMD, the steric clash between the methyl groups and the dimethylamino group forces the latter to twist out of the phenyl plane by a staggering 59.3°.[2] This twisting minimizes steric repulsion but significantly disrupts the conjugation of the nitrogen's lone pair with the aromatic π-system. This is further evidenced by a lengthening of the N-phenyl bond in MMD compared to other aminobenzonitriles.[2]
| Compound | Substituents Ortho to Amino Group | Twist Angle (Amino vs. Phenyl Plane) | N-Phenyl Bond Length (Å) | Data Source |
| 4-Aminobenzonitrile (ABN) | None | 3.4° | ~1.367 (avg.) | [1][2] |
| 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) | Two Methyl Groups | 59.3° | 1.414 | [1][2] |
This data strongly supports the hypothesis that the two ortho-methyl groups in this compound will similarly force the amino group into a highly twisted, non-planar conformation, whereas the single methyl group in 4-Amino-2-methylbenzonitrile will cause a much less pronounced deviation from planarity.
Caption: Logical flow of steric effects in the two molecules.
Comparative Reactivity: The Accessibility of the Amino Group
The steric shielding by ortho-substituents directly impacts the reactivity of the amino group. The lone pair of electrons on the nitrogen atom is the site of nucleophilic attack in reactions like acylation, alkylation, and cyclization. In this compound, the two methyl groups act as bulky guards, physically obstructing the approach of electrophiles. This phenomenon is a well-established principle in physical organic chemistry. For instance, studies on the synthesis of 1-aminoisoquinolines have shown that ortho-substituted anilines result in lower reaction yields, an effect attributed directly to steric hindrance.[3]
We can propose a self-validating experiment to quantify this difference in reactivity.
Experimental Protocol: Comparative N-Acetylation Rate
This experiment aims to compare the rate of N-acetylation of the two compounds under identical conditions. The reduced reactivity of the sterically hindered amine will result in a slower reaction rate.
Workflow:
Caption: Workflow for comparing the N-acetylation reaction rates.
Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of both 4-Amino-2-methylbenzonitrile and this compound in separate flasks using anhydrous acetonitrile.
-
Reaction Initiation: Equilibrate both solutions to a constant temperature (e.g., 25°C). At time zero, add 1.1 equivalents of acetic anhydride and 1.1 equivalents of pyridine (as a mild base) to each flask simultaneously.
-
Sampling: Withdraw aliquots from each reaction mixture at regular intervals (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching & Analysis: Immediately quench each aliquot in a solution of dilute HCl to stop the reaction. Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material.
-
Data Analysis: Plot the concentration of the starting amine against time for both reactions. The initial slope of these plots will give the initial reaction rate.
Expected Outcome: The reaction rate for 4-Amino-2-methylbenzonitrile will be significantly higher than that for this compound, providing quantitative evidence of the latter's sterically hindered nature.
Spectroscopic Fingerprints of Steric Strain
The conformational differences imposed by steric hindrance manifest in the spectroscopic properties of the molecules.
UV-Vis Spectroscopy
The primary electronic transition of interest in these molecules involves the promotion of an electron from the nitrogen's non-bonding orbital (n) to the π-system of the aromatic ring (π). The efficiency of this n → π transition is highly dependent on the orbital overlap, which is maximized when the amino group is coplanar with the ring.
-
4-Amino-2-methylbenzonitrile: With its relatively planar conformation, it is expected to show a strong absorption band at a longer wavelength (a lower energy transition).
-
This compound: Due to the forced twisting of the amino group, the n-π* orbital overlap is poor. This will result in a hypsochromic shift (blue shift) to a shorter wavelength (higher energy) and a significant decrease in the molar absorptivity (intensity) of this absorption band.
Experimental Protocol: Comparative UV-Vis Spectral Analysis
-
Sample Preparation: Prepare equimolar (e.g., 1 x 10⁻⁴ M) solutions of both compounds in a UV-transparent solvent like ethanol.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer with the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) for the longest wavelength absorption band for each compound.
| Compound | Expected λ_max | Expected Molar Absorptivity (ε) | Rationale |
| 4-Amino-2-methylbenzonitrile | Longer Wavelength | Higher | Good N-Ring conjugation allows for a lower energy n → π* transition. |
| This compound | Shorter Wavelength | Lower | Poor N-Ring conjugation due to steric twisting increases the energy of the n → π* transition. |
Conclusion for the Practicing Scientist
The comparison between this compound and 4-Amino-2-methylbenzonitrile is a clear and compelling demonstration of the power of steric effects in molecular design.
-
This compound should be viewed as a conformationally restricted scaffold. The amino group is sterically shielded, less nucleophilic, and electronically isolated from the aromatic ring. This makes it an ideal candidate when a non-planar aniline is required to probe a specific binding pocket, or when reactivity at the amino group must be suppressed in favor of reactions at other sites.
-
4-Amino-2-methylbenzonitrile serves as a more traditional aniline building block. Its amino group is more accessible and electronically coupled to the π-system, allowing it to participate readily in a wide range of synthetic transformations.[4]
The choice between these two reagents is not arbitrary; it is a strategic decision. By understanding the fundamental steric differences outlined in this guide, researchers can exert greater control over the conformational and reactive properties of their target molecules, accelerating the journey from lead identification to drug candidate.
References
- Vertex AI Search. (2025, October 13). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- Bartoszak, E., Jaskólski, M., & Grech, E. (1994). Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3,5-dimethylbenzonitriles at Various Temperatures. Acta Crystallographica Section B: Structural Science, 50(3), 363-373.
-
ResearchGate. (2025, August 6). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Available at: [Link]
-
PMC. (n.d.). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Available at: [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (2024, April 9). 4-Amino-2-Methoxy-Benzonitrile. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). MEP diagram for the 4-amino-2-chlorobenzonitrile molecule. Available at: [Link]
-
Beilstein Journals. (2021, November 16). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Available at: [Link]
-
MilliporeSigma. (n.d.). 2-Amino-4-methylbenzonitrile 97%. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines [beilstein-journals.org]
- 4. 2-氨基-4-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Definitive Guide to Reference Standards for 4-Amino-2,6-dimethylbenzonitrile
Executive Summary: The Criticality of CAS 5908-41-8
4-Amino-2,6-dimethylbenzonitrile (CAS: 5908-41-8) is not merely a chemical reagent; it is a Critical Quality Attribute (CQA) determinant in the synthesis of Rilpivirine (TMC278) , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).
In drug development, the purity of this intermediate directly dictates the impurity profile of the final API. Regioisomeric impurities introduced at this stage (e.g., the 3,5-dimethyl isomer) are notoriously difficult to purge in downstream Heck coupling reactions. Therefore, the selection of a reference standard for this compound is a strategic decision that impacts regulatory compliance and process yield.
This guide objectively compares reference standard grades, provides a field-proven qualification protocol, and details the analytical methodologies required to ensure scientific integrity.
Comparative Analysis: Selecting the Right Standard Grade
Not all "98% Purity" labels are created equal.[1] The choice of reference standard must align with the development phase (Early R&D vs. GMP Release).
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Primary Reference Standard (Certified) | Secondary/Working Standard (In-House) | Research Grade (Chemical Synthesis) |
| Intended Use | GMP Release Testing, Calibration of Secondaries | Routine QC, In-Process Control (IPC) | Early Route Scouting, Non-GMP Synthesis |
| Traceability | Absolute (NIST/USP/EP traceable) | Relative (Traced to Primary Std) | None (Vendor CoA only) |
| Assay Method | Mass Balance (100% - Impurities - Water - Residual Solvents) | Comparative HPLC vs. Primary Std | Area % (HPLC/GC) only |
| Water Content | Measured via Karl Fischer (KF) | Measured via KF | Often not reported |
| Structure ID | NMR (1H, 13C), MS, IR, Elemental Analysis | IR or HPLC Retention Time match | NMR or MS only |
| Cost Factor | High ( | Low ($) | Very Low (¢) |
| Risk Profile | Low: Defensible in regulatory audits. | Medium: Requires robust qualification data. | High: Risk of unknown impurities (e.g., regioisomers). |
Technical Deep Dive: Impurity Profiling & Causality
To establish a self-validating QC system, one must understand why specific impurities exist. For this compound, the impurity profile is a fingerprint of its synthetic origin.
Key Impurities to Monitor
-
Regioisomers (Critical): The 3,5-dimethyl isomer.[2]
-
Origin: Non-regioselective nitration or methylation during precursor synthesis.
-
Risk:[3] Co-elutes with the target in many reverse-phase systems; carries through to Rilpivirine as a difficult-to-remove isomer.
-
-
Halogenated Precursors: 4-Bromo-2,6-dimethylaniline or 4-Iodo-2,6-dimethylaniline.
-
Origin: Unreacted starting material from the cyanation step.
-
Risk:[3] Genotoxic potential (alkylating agents) and interference in downstream metal-catalyzed couplings.
-
-
Hydrolysis Products: 4-Amino-2,6-dimethylbenzamide.
-
Origin: Hydrolysis of the nitrile group due to moisture exposure.
-
Visualization: Impurity Fate Mapping
The following diagram illustrates how impurities in the starting material propagate to the final drug substance.
Caption: Fate mapping of critical impurities. Note that regioisomers (Red) often survive reaction conditions, contaminating the final API.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity
Rationale: A standard C18 method is often insufficient for separating regioisomers. This "Field-Proven" method utilizes a phenyl-hexyl or high-carbon-load C18 column for enhanced selectivity.
Method Parameters:
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl stationary phase.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 210 nm (impurity scan).
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End |
System Suitability Criteria (Self-Validating):
-
Tailing Factor: NMT 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity (requires spiking with 3,5-dimethyl isomer for confirmation).
-
RSD: < 2.0% for 5 replicate injections.
Protocol B: Qualification of a Secondary Working Standard
Objective: Convert a high-purity commercial batch into a qualified "Working Standard" to save costs on expensive Primary Standards.
Workflow:
-
Sourcing: Purchase a large batch of "Research Grade" (>98%) material.
-
Homogeneity: Blend the entire batch to ensure uniformity.
-
Water Determination: Perform Karl Fischer titration (Triplicate). Acceptance: < 0.5% w/w.
-
Assay Assignment:
-
Prepare duplicate stock solutions of the Primary Reference Standard .
-
Prepare six replicate solutions of the Candidate Working Standard .
-
Analyze via HPLC (Protocol A).[4]
-
Calculation:
-
-
Validity: The calculated assay must be between 98.0% and 102.0% of the label claim.
Visualization: Standard Qualification Logic
Caption: Decision tree for qualifying a secondary working standard from raw material.
References
-
European Medicines Agency (EMA). (2011). Assessment Report for Edurant (Rilpivirine). Procedure No. EMEA/H/C/002264. Link
-
U.S. Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification and <11> Reference Standards.Link
-
Zhang, G., et al. (2012). "The development of an effective synthetic route of rilpivirine." Antiviral Research. Link (Describes the synthesis involving the this compound intermediate and potential impurities).
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
-
PubChem. Compound Summary for CID 114820-10-9 (this compound).Link
Sources
Safety Operating Guide
4-Amino-2,6-dimethylbenzonitrile: Proper Disposal & Handling Procedures
The following technical guide details the proper disposal procedures for 4-Amino-2,6-dimethylbenzonitrile , synthesized for researchers and safety officers.
CAS Number: 114820-10-9 Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol Physical State: Solid (typically off-white to brown crystalline powder)[1]
Executive Safety Summary
As a Senior Application Scientist, I must emphasize that while this compound is a stable aromatic nitrile, its dual functionality (aniline derivative + nitrile group) dictates its waste classification.[1] It poses two primary risks during disposal:
-
Acute Toxicity: Like many aniline derivatives, it is harmful if swallowed, inhaled, or absorbed through the skin, with potential methemoglobinemia effects.
-
Chemical Incompatibility: The nitrile moiety (
) requires strict segregation from strong acids to prevent the theoretical generation of hydrogen cyanide (HCN), although aromatic nitriles are kinetically more stable than aliphatic ones.
Core Directive: Do not attempt to neutralize or chemically degrade this compound via benchtop hydrolysis. The steric hindrance from the 2,6-dimethyl groups makes standard hydrolysis unpredictable and hazardous. High-temperature incineration is the only validated disposal method.[1]
Hazard Identification & Waste Classification
Before disposal, the material must be characterized to ensure regulatory compliance (RCRA in the US).
| Parameter | Classification | Operational Implication |
| RCRA Status | Non-Listed (Not P- or U-listed) | Must be characterized by toxicity/ignitability.[1] Treat as Hazardous Waste . |
| GHS Hazards | Acute Tox. 3 or 4; Skin/Eye Irrit. 2 | Requires full PPE (Nitrile gloves, lab coat, safety glasses). |
| Combustibility | Combustible Solid | Do not store with oxidizers (e.g., nitric acid, perchlorates). |
| Water Solubility | Low / Insoluble | Do not dispose of down the drain. |
Waste Segregation & Packaging Protocols
Proper segregation is the first line of defense against rigorous regulatory fines and laboratory accidents.
A. Solid Waste (Pure Compound)
-
Container: Collect pure solid waste in a chemically compatible container (HDPE or Amber Glass).
-
Labeling: Label clearly as "Hazardous Waste - Toxic Solid, Organic."
-
Constituents: this compound (100%).[1]
-
-
Segregation: Store in a secondary containment bin designated for "Toxic Organics." Keep away from acidic waste streams.
B. Liquid Waste (Mother Liquors / HPLC Effluent)
Researchers often generate dilute solutions during synthesis or purification.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste drum.
-
pH Check: Verify the waste solution is Neutral to slightly Basic (pH 7-9) .
-
Reasoning: Keeping the pH above 7 prevents any risk of acid-catalyzed hydrolysis of the nitrile.
-
-
** segregation:** Do not mix with aqueous acidic wastes (e.g., 1M HCl waste).
-
Labeling: "Hazardous Waste - Flammable/Toxic Liquid." List all solvents and the estimated concentration of the nitrile.
Disposal Decision Logic (Workflow)
The following diagram outlines the decision process for handling this compound waste streams.
Figure 1: Decision matrix for segregating and treating nitrile waste streams prior to commercial pickup.
Spill Response Procedures
In the event of a benchtop spill, immediate containment is required to prevent aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder is fine/dusty).
-
Containment:
-
Solids: Cover with a wet paper towel (water or PEG-400) to prevent dust generation.[1] Gently sweep into a disposable scoop.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.
-
Mechanism:[1] Bleach acts as an oxidizer, converting the nitrile and amine functionalities into less toxic, water-soluble byproducts (though this is a surface clean, not a bulk disposal method).
-
-
Disposal of Cleanup Materials: All wipes, gloves, and scoopers must be placed in the solid hazardous waste bin (see Section 3A).
Final Disposal Method: Commercial Incineration[1]
The only acceptable final fate for this compound is High-Temperature Incineration .[1]
-
Process: The waste management facility will incinerate the material at temperatures exceeding 1000°C.
-
Chemistry:
-
Why this matters: The facility must be equipped with a scrubber system to capture nitrogen oxides (
) generated from the combustion of the amine and nitrile groups. This is why "drain disposal" is strictly prohibited—standard water treatment cannot guarantee the destruction of the aromatic ring or the nitrile group.
References
-
PubChem. (n.d.).[2] Compound Summary: this compound (CAS 114820-10-9).[1][3] National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved February 18, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 18, 2026, from [Link]
Sources
Personal Protective Equipment & Handling Guide: 4-Amino-2,6-dimethylbenzonitrile
Executive Safety Summary
The Double-Threat Hazard: 4-Amino-2,6-dimethylbenzonitrile presents a dual physiological risk profile characteristic of aminobenzonitriles. It combines the cyanide-like toxicity potential of the nitrile group (–CN) with the methemoglobinemia-inducing potential of the aniline moiety (–NH₂).
While the 2,6-dimethyl substitution provides steric hindrance that may reduce immediate chemical reactivity (hydrolysis), it increases the molecule's lipophilicity, thereby enhancing dermal absorption rates . Consequently, standard "splash protection" is insufficient; protocols must prioritize preventing transdermal uptake.
Hazard Identification & Risk Assessment
| Hazard Category | Specific Risk | Mechanism of Action |
| Acute Toxicity | Oral / Inhalation / Dermal | Nitriles can liberate cyanide ions (CN⁻) via metabolic oxidation (cytochrome P450), inhibiting cytochrome c oxidase. |
| Hematologic | Methemoglobinemia | The amino group can oxidize hemoglobin Fe²⁺ to Fe³⁺, reducing oxygen transport capacity (Cyanosis). |
| Irritation | Skin / Eye / Respiratory | Aromatic amines are potent sensitizers and irritants to mucous membranes. |
| Physical | Combustible Dust | Finely divided organic powders can form explosive mixtures in air. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on permeation kinetics rather than generic safety rules. Aromatic amines can permeate standard nitrile rubber faster than aqueous solutions.
Hand Protection Protocol
-
Primary Barrier (Inner): 4-mil Nitrile (Disposable).
-
Secondary Barrier (Outer):
-
Solid Handling: 5-8 mil Nitrile (Textured fingertips for grip).
-
Solution Handling (Organic Solvents):Silver Shield® (EVOH/PE Laminate) or Viton®.
-
Why? Standard nitrile degrades rapidly in halogenated solvents (DCM/Chloroform) often used with this intermediate. Laminate gloves provide >4-hour breakthrough time.
-
Respiratory & Body Protection[1][2][3][4]
-
Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory (Backup): If hood access is compromised or for spill cleanup, use a Full-Face Respirator with P100 (Particulate) + OV (Organic Vapor) cartridges.
-
Body: Tyvek® lab coat (disposable) over cotton clothing. Avoid synthetic fabrics (polyester) which can melt if a fire occurs.
Operational Workflow: Safe Handling & Synthesis
This workflow integrates safety checks directly into the experimental procedure.
Phase 1: Weighing & Transfer (Solid State)
-
Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. The "dimethyl" substitution increases static propensity.
-
Containment: Weigh into a tared vial, not onto weighing paper, to minimize dust dispersion. Cap immediately.
Phase 2: Reaction Setup (Solution State)
-
Solvent Choice: If using DCM or DMF, verify glove compatibility immediately.
-
Inert Atmosphere: Flush reaction vessel with Nitrogen/Argon. While the nitrile is stable, the amine group is oxidation-sensitive.
-
Temperature Control: 2,6-dimethyl substitution adds steric bulk, often requiring higher activation energies (heat). Ensure reflux condensers are double-clamped.
Phase 3: Quenching & Workup
-
pH Monitoring: Maintain pH > 9 during aqueous workup. Acidic conditions can accelerate the hydrolysis of the nitrile to the amide/acid, potentially releasing trace HCN gas if not controlled.
-
Bleach Bath: Keep a 10% Sodium Hypochlorite (Bleach) bath ready to neutralize any spills.
Visualized Protocols
Diagram 1: PPE Selection Logic
This decision tree ensures you select the correct glove material based on the solvent system, a critical failure point in many labs.
Caption: Logic flow for selecting glove material. Note that organic solvents require laminate barriers due to rapid permeation.
Diagram 2: Waste Disposal Decision Tree
Correct segregation prevents dangerous interactions in waste drums.
Caption: Disposal workflow emphasizing pH control to prevent the liberation of hydrogen cyanide gas from nitrile hydrolysis.
Emergency Response Protocols
Skin Exposure (Self-Validating Step)
-
Immediate Action: Do not scrub. Scrubbing increases blood flow and absorption.
-
Rinse: Flush with copious water for 15 minutes.
-
Indicator: If skin turns blue/gray (cyanosis) or headache develops within 30 minutes, suspect methemoglobinemia.
-
Medical: Transport to ER with SDS. Mention "Aromatic Nitrile/Aniline" exposure.[1]
Spill Cleanup[5]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don Full-Face Respirator (P100/OV) and Silver Shield gloves.
-
Neutralize: Cover spill with a slurry of sand and 10% bleach (oxidizes the amine/nitrile).
-
Collect: Scoop into a dedicated hazardous waste container.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235619, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
